Oxyphyllacinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUCMVAZNHOIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CCCCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oxyphyllacinol: A Technical Guide to Its Natural Source, Isolation, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllacinol, a prominent diarylheptanoid, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its known cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Source of this compound
The principal natural source of this compound is the dried mature fruit of Alpinia oxyphylla Miquel, a perennial plant belonging to the Zingiberaceae (ginger) family.[1][2][3][4] This plant is predominantly found in the tropical and subtropical regions of China, including Hainan, Guangdong, Guangxi, and Yunnan.[4] The fruit, known as Fructus Alpiniae Oxyphyllae, is a well-established component of traditional East Asian medicine.[5] this compound is one of the main bioactive diarylheptanoids present in the fruit, alongside other compounds such as yakuchinone A and yakuchinone B.[2][6]
Isolation and Purification of this compound
The isolation of this compound from Alpinia oxyphylla fruit involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol is not universally established, the following methodologies are synthesized from various successful isolation studies of diarylheptanoids from this plant source.
General Experimental Workflow for Isolation
The overall process for isolating this compound can be summarized in the following workflow:
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Oxyphyllacinol: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphyllacinol, a diarylheptanoid derived from the capsular fruit of Alpinia oxyphylla, is a natural compound of emerging scientific interest. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside a detailed exploration of its biological activities and associated signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental methodologies are described to facilitate reproducibility. While a complete physicochemical profile, including specific melting and boiling points and detailed NMR spectral data, remains to be fully elucidated in publicly available literature, this guide consolidates the current state of knowledge to support ongoing research and development efforts.
Physicochemical Properties
This compound is a member of the diarylheptanoid class of organic compounds, characterized by two aromatic rings linked by a seven-carbon chain.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₃ | PubChem |
| Molecular Weight | 314.4 g/mol | PubChem |
| Appearance | Solid (details not specified) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Solubility
Quantitative solubility data for this compound in single solvents is limited in the available literature. However, a commercial supplier provides the following information for solubility in solvent mixtures:
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Spectral Data
Biological Activity and Signaling Pathways
Recent research has highlighted the significant biological effects of this compound, particularly its impact on human red blood cells (RBCs).
Effects on Human Red Blood Cells
A study by Alfhili & Alsughayyir (2025) demonstrated that this compound induces eryptosis, a form of programmed cell death in erythrocytes, and hemolysis.[9]
Key findings include:
-
Eryptosis: this compound treatment leads to an increase in phosphatidylserine (PS) exposure on the RBC surface and elevated intracellular Ca²⁺ levels.[9]
-
Hemolysis: Significant hemolysis was observed at a concentration of 100 μM, accompanied by an increase in lactate dehydrogenase and aspartate transaminase levels.[9]
The following table summarizes the quantitative effects of this compound on RBCs as reported by Alfhili & Alsughayyir (2025):
| Parameter | Concentration (μM) | Observation |
| Annexin-V-FITC fluorescence (PS exposure) | 10 - 100 | Significant increase |
| Fluo4 fluorescence (Intracellular Ca²⁺) | 10 - 100 | Significant increase |
| Hemolysis | 100 | Significant increase |
Signaling Pathway in Red Blood Cells
This compound-induced eryptosis and hemolysis are mediated through the calcium/p38 MAPK/CK1α signaling axis.[9] Inhibition of p38 MAPK and casein kinase 1α (CK1α) was shown to ameliorate the hemolytic effects of this compound.[9]
Caption: Signaling pathway of this compound-induced eryptosis and hemolysis in human red blood cells.
Experimental Protocols
Isolation and Purification of this compound
A detailed, step-by-step protocol for the isolation and purification of this compound from Alpinia oxyphylla is not explicitly available in the reviewed scientific literature. However, general methods for the isolation of diarylheptanoids from Alpinia species involve the following steps:
-
Extraction: The dried and powdered fruits of Alpinia oxyphylla are typically extracted with organic solvents such as ethanol or methanol.[10][11][12][13]
-
Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques, including column chromatography over silica gel or Sephadex LH-20.[10][11]
-
Purification: Final purification is often achieved through repeated column chromatography or by using techniques like high-performance liquid chromatography (HPLC).[10][11]
The following diagram illustrates a general workflow for the isolation of diarylheptanoids:
Caption: A generalized workflow for the isolation of diarylheptanoids from plant material.
Experimental Protocol for Assessing Effects on Red Blood Cells
The following methodology is based on the study by Alfhili & Alsughayyir (2025).[9]
1. Red Blood Cell Preparation:
-
Obtain fresh whole blood from healthy volunteers in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma and buffy coat.
-
Wash the pelleted RBCs multiple times with a suitable buffer (e.g., Ringer solution).
-
Resuspend the washed RBCs to the desired hematocrit.
2. This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the prepared RBC suspension with varying concentrations of this compound (e.g., 10-100 μM) for a specified duration (e.g., 24 hours) at 37°C.
-
Include a vehicle control (e.g., DMSO) and a negative control (untreated RBCs).
3. Measurement of Eryptosis (Phosphatidylserine Exposure):
-
Use a flow cytometer and an Annexin V-FITC apoptosis detection kit.
-
After incubation, wash the RBCs and resuspend them in the binding buffer provided with the kit.
-
Add Annexin V-FITC to the cell suspension and incubate in the dark.
-
Analyze the fluorescence of the cells using a flow cytometer to quantify the percentage of Annexin V-positive cells.
4. Measurement of Intracellular Calcium:
-
Use a flow cytometer and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Load the RBCs with the fluorescent dye according to the manufacturer's instructions.
-
After incubation with this compound, analyze the fluorescence intensity of the cells using a flow cytometer.
5. Measurement of Hemolysis:
-
After incubation, centrifuge the RBC suspensions to pellet the intact cells.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with distilled water).
Conclusion and Future Directions
This compound is a promising bioactive compound with demonstrable effects on cellular processes. The current body of research, particularly the work of Alfhili & Alsughayyir, has laid the groundwork for understanding its biological activity and mechanism of action in red blood cells. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Comprehensive Physicochemical Characterization: Determination of the melting point, boiling point, and detailed NMR spectral data (¹H and ¹³C) is essential for the unambiguous identification and quality control of this compound.
-
Development of a Standardized Isolation Protocol: A detailed and reproducible protocol for the isolation and purification of this compound from Alpinia oxyphylla is needed to ensure a consistent supply for research purposes.
-
In-depth Toxicological Studies: A thorough evaluation of the safety profile of this compound is necessary before it can be considered for further development as a therapeutic agent.
-
Exploration of Other Biological Activities: Given its classification as a diarylheptanoid, a class of compounds known for a wide range of pharmacological effects, further studies should explore other potential biological activities of this compound.
References
- 1. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Diarylheptanoids from Rhizomes of Alpinia officinarum Inhibit Aggregation of α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Oxyphyllacinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphyllacinol, a prominent diarylheptanoid constituent of the traditional medicinal plant Alpinia oxyphylla, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It further details its biological effects, with a focus on its anti-inflammatory and eryptotic properties. This document summarizes key quantitative data, outlines detailed experimental protocols for the cited biological assays, and presents visual representations of its synthetic route and proposed signaling pathways to facilitate further research and development.
Discovery and History
Chemical Synthesis
A concise and efficient six-step total synthesis of this compound has been developed, achieving an overall yield of 46%. This method utilizes readily available starting materials and conventional reactions, making it suitable for large-scale production.
Synthetic Workflow
The synthesis begins with commercially available vanillin and proceeds through the formation of a Weinreb amide intermediate, followed by hydrogenation, desilylation, Grignard reaction, and final reduction to yield this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and eryptotic effects being the most prominently studied.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of inflammatory diseases.[2] Diarylheptanoids from Alpinia oxyphylla, including yakuchinones which are structurally related to this compound, have been shown to suppress the expression of iNOS at both the protein and mRNA levels.[3] While a specific IC50 value for NO inhibition by this compound is not yet reported, the strong activity of related compounds from the same source suggests it is a potent inhibitor.
Eryptosis and Hemolysis
Recent studies have revealed that this compound can induce eryptosis, a form of programmed cell death in erythrocytes (red blood cells), and hemolysis at higher concentrations. This activity is of particular interest for its potential implications in chemotherapy, where anemia is a common side effect.
| Parameter | Concentration (μM) | Observation | Reference |
| Hemolysis | 100 | Significant hemolysis of human red blood cells | |
| Eryptosis (Annexin-V binding) | 10-100 | Significant increase in phosphatidylserine exposure | |
| Intracellular Ca2+ | 10-100 | Significant increase in intracellular calcium levels | |
| Hemolysis Inhibition (SB203580) | 100 (this compound) | Inhibition of p38 MAPK significantly reduced hemolysis | |
| Hemolysis Inhibition (D4476) | 100 (this compound) | Inhibition of Casein Kinase 1α significantly reduced hemolysis |
Proposed Signaling Pathway for Eryptosis
This compound-induced eryptosis in human red blood cells is mediated by an increase in intracellular calcium (Ca2+) and the activation of the p38 mitogen-activated protein kinase (MAPK) and casein kinase 1α (CK1α) signaling axis. The influx of Ca2+ is a critical trigger for eryptosis. This leads to the activation of p38 MAPK and CK1α, which in turn orchestrate the downstream events of eryptosis, including phosphatidylserine (PS) externalization and cell shrinkage.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol is based on the common methodology for assessing the anti-inflammatory activity of compounds by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for 2 hours.
-
Stimulation: LPS (e.g., 1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response and iNOS expression. The cells are then incubated for an additional 24 hours.
-
NO Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 550 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration, which is a stable metabolite of NO.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Eryptosis and Hemolysis Assays in Human Red Blood Cells (RBCs)
This protocol is adapted from the methodology described by Alfhili and Alsughayyir (2025).
-
Blood Collection and Preparation:
-
Whole blood is collected from healthy volunteers in EDTA-containing tubes.
-
RBCs are isolated by centrifugation, and the plasma and buffy coat are removed.
-
RBCs are washed multiple times with a suitable physiological buffer (e.g., Ringer solution).
-
-
Treatment: Washed RBCs are incubated with various concentrations of this compound (e.g., 10-100 µM) for 24 hours at 37°C. A vehicle control is run in parallel.
-
Hemolysis Assay:
-
Following incubation, the samples are centrifuged to pellet the intact RBCs.
-
The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released from lysed cells.
-
Results are expressed as a percentage of hemolysis compared to a positive control (100% lysis with distilled water).
-
-
Eryptosis Assay (Flow Cytometry):
-
Phosphatidylserine (PS) Exposure: Treated RBCs are washed and resuspended in an Annexin-V binding buffer. FITC-conjugated Annexin-V is added, and the cells are incubated in the dark. The fluorescence of the cells is then analyzed by flow cytometry. An increase in FITC fluorescence indicates PS externalization.
-
Intracellular Ca2+ Measurement: Treated RBCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4/AM). After incubation, the cells are washed, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence corresponds to a rise in intracellular Ca2+.
-
Cell Volume (Forward Scatter): Changes in cell volume are assessed by the forward scatter (FSC) signal in the flow cytometer. A decrease in FSC is indicative of cell shrinkage, a hallmark of eryptosis.
-
Conclusion
This compound, a key bioactive diarylheptanoid from Alpinia oxyphylla, presents a compelling profile for further investigation in drug development. Its established anti-inflammatory activity, coupled with its newly elucidated role in inducing eryptosis via the Ca2+/p38 MAPK/CK1α signaling pathway, opens new avenues for research into its potential therapeutic applications, particularly in the contexts of inflammation and oncology. The synthetic route described herein provides a foundation for producing sufficient quantities for preclinical and clinical studies. This technical guide serves as a foundational resource for scientists aiming to explore the full therapeutic potential of this compound.
References
Diarylheptanoids from Alpinia oxyphylla: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemistry, Bioactivity, and Therapeutic Potential of Diarylheptanoids from the Fruits of Alpinia oxyphylla
The fruits of Alpinia oxyphylla Miq., a perennial plant in the ginger family (Zingiberaceae), have a long history of use in traditional medicine, particularly in East Asia. Modern phytochemical investigations have identified diarylheptanoids as a major class of bioactive constituents responsible for many of the plant's therapeutic properties. This technical guide provides a comprehensive overview of the diarylheptanoids isolated from Alpinia oxyphylla, with a focus on their chemical structures, biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Isolated Diarylheptanoids and Their Bioactivities
Numerous diarylheptanoids have been isolated and identified from the fruits of Alpinia oxyphylla. These compounds, characterized by two aromatic rings linked by a seven-carbon chain, exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects. The key identified compounds and their reported bioactivities are summarized below.
| Compound Name | Structure | Biological Activity | IC50 Value(s) | Reference(s) |
| Yakuchinone A | 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3-heptanone | Antioxidant (DPPH radical scavenging) | 57 ± 2.1 µM | [1] |
| Anti-inflammatory (inhibition of TPA-induced COX-2 and iNOS expression) | Not specified | [2] | ||
| Antitumor promotion | Not specified | [2] | ||
| Yakuchinone B | 1-(3',4'-dimethoxyphenyl)-7-phenyl-3-heptanone | Anti-inflammatory (inhibition of TPA-induced COX-2 and iNOS expression) | Not specified | [2] |
| Antitumor promotion | Not specified | [2] | ||
| Oxyphyllacinol | 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3,5-heptanediol | Antioxidant (DPPH radical scavenging) | 89 ± 3.1 µM | [1] |
| Antioxidant (inhibition of linoleic acid peroxidation) | 0.31 ± 0.009 mM | [1] | ||
| 1-(3',5'-dihydroxy-4'-methoxyphenyl)-7-phenyl-3-heptanone | Not available | Antioxidant (DPPH radical scavenging) | Potent | [3] |
| 1-(2',4'-dihydroxy-3'-methoxyphenyl)-7-(4''-methoxyphenyl)-3-heptanone | Not available | Antioxidant (DPPH radical scavenging) | Potent | [3] |
| Diarylheptanoid 2 (unnamed) | Not available | Anti-inflammatory (inhibition of NO production) | 33.65 µmol·L⁻¹ | [4] |
| Diarylheptanoid 4 (unnamed) | Not available | Anti-inflammatory (inhibition of NO production) | 9.88 µmol·L⁻¹ | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the isolation and bioactivity assessment of diarylheptanoids from Alpinia oxyphylla.
Isolation and Purification of Diarylheptanoids
A general workflow for the isolation of diarylheptanoids from the fruits of Alpinia oxyphylla is presented below. Specific details may vary based on the target compound and the laboratory setup.
Detailed Steps:
-
Extraction: The air-dried and powdered fruits of Alpinia oxyphylla are refluxed with 95% ethanol. The extraction process is typically repeated multiple times to ensure maximum yield.
-
Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction, which is rich in diarylheptanoids, is subjected to silica gel column chromatography. A gradient elution is employed, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing diarylheptanoids.
-
Purification: Fractions showing the presence of target compounds are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of natural compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the isolated diarylheptanoids in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each diarylheptanoid dilution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution of DPPH in methanol without the sample is used as the control. Ascorbic acid or Trolox is typically used as a positive control.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the isolated diarylheptanoids for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Determination: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined. Cell viability is also assessed using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Signaling Pathways Modulated by Diarylheptanoids
Diarylheptanoids from Alpinia oxyphylla exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of diarylheptanoids, such as yakuchinone A and B, are partly attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Diarylheptanoids have been shown to interfere with this cascade, although the precise molecular targets for many compounds are still under investigation.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Some diarylheptanoids from the Alpinia genus have been shown to modulate MAPK signaling, including the p38 MAPK pathway. For instance, this compound has been reported to induce eryptosis (the suicidal death of red blood cells) through a mechanism involving p38 MAPK.
Conclusion
The diarylheptanoids from Alpinia oxyphylla represent a promising class of natural products with diverse and potent biological activities. Their demonstrated antioxidant, anti-inflammatory, and neuroprotective effects, coupled with their ability to modulate key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers and professionals seeking to explore the therapeutic potential of these fascinating compounds. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of individual diarylheptanoids to translate their therapeutic promise into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of mouse skin tumor promotion by anti-inflammatory diarylheptanoids derived from Alpinia oxyphylla Miquel (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Oxyphyllacinol: Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphyllacinol, a diarylheptanoid primarily isolated from the fruit of Alpinia oxyphylla, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties and delves into its effects on cellular mechanisms, particularly its impact on red blood cells. Detailed experimental protocols and quantitative data are presented to support further research and development initiatives. This document summarizes the current understanding of this compound's bioactivity, focusing on its hemolytic and eryptotic properties, and the associated signaling pathways.
Chemical and Physical Properties
This compound is a natural product with the following identifiers and properties:
| Property | Value |
| CAS Number | 87657-77-0 |
| Molecular Formula | C₂₀H₂₆O₃ |
| Molecular Weight | 314.43 g/mol |
| IUPAC Name | 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol |
Molecular Structure
The two-dimensional structure of this compound is depicted below:
Figure 1. 2D structure of this compound.
Biological Activity: Hemolytic and Eryptotic Effects
Recent studies have investigated the effects of this compound (OPC) on human red blood cells (RBCs), revealing its capacity to induce hemolysis and eryptosis, a form of programmed cell death in erythrocytes.
Quantitative Data on Hemolysis
This compound was found to induce significant hemolysis at a concentration of 100 μM. This was accompanied by the leakage of intracellular enzymes, lactate dehydrogenase (LDH) and aspartate aminotransferase (AST), into the supernatant.
| Parameter | Control | This compound (100 μM) | P-value |
| Hemolysis (%) | 1.65 ± 0.26 | 23.20 ± 3.15 | <0.0001 |
| LDH Leakage (U/L) | 8.21 ± 1.26 | 70.69 ± 12.50 | <0.0001 |
| AST Leakage (U/L) | 1.83 ± 0.29 | 5.92 ± 0.76 | <0.0001 |
Data are presented as mean ± SEM.
Quantitative Data on Eryptosis
Eryptosis is characterized by phosphatidylserine (PS) translocation to the outer membrane leaflet and an increase in intracellular calcium (Ca²⁺) levels. This compound at 100 μM was shown to significantly increase both of these markers in human RBCs.
| Parameter | Control | This compound (100 μM) | P-value |
| Annexin-V-FITC Positive Cells (%) | 3.18 ± 0.42 | 43.31 ± 2.20 | <0.0001 |
| Fluo4 Fluorescence (a.u.) | 215.4 ± 16.69 | 828.8 ± 46.12 | <0.0001 |
Data are presented as mean ± SEM.
Signaling Pathway
The induction of hemolysis and eryptosis by this compound in human red blood cells appears to be mediated through a signaling pathway involving intracellular calcium, p38 mitogen-activated protein kinase (MAPK), and casein kinase 1α (CK1α). Inhibition of p38 MAPK and CK1α was found to significantly reduce this compound-induced hemolysis.
Figure 2. Proposed signaling pathway for this compound-induced eryptosis and hemolysis.
Experimental Protocols
The following protocols are based on the methodologies described in the study of this compound's effects on human red blood cells.
Preparation of this compound
Synthetic this compound (CAS #87657-77-0) with a purity of 98.24% was used. A 10 mM stock solution was prepared by dissolving 10 mg of this compound in 3.18 mL of DMSO.
Hemolysis Assay
-
Human red blood cells (RBCs) were exposed to this compound at concentrations ranging from 10-100 μM for 24 hours at 37°C.
-
Following incubation, the cells were centrifuged at 13,000 ×g for 1 minute.
-
The supernatant was collected for photometric analysis.
-
Hemoglobin release was measured at 405 nm using a microplate reader. RBCs suspended in distilled water served as a positive control for 100% hemolysis.
-
Lactate dehydrogenase (LDH) and aspartate aminotransferase (AST) levels in the supernatant were measured using a clinical chemistry analyzer.
Eryptosis Assay (Flow Cytometry)
Eryptosis was quantified by measuring phosphatidylserine (PS) translocation and intracellular Ca²⁺ levels.
4.3.1. Phosphatidylserine Translocation
-
Control and this compound-treated RBCs were washed and resuspended.
-
The cell suspension was stained with 1% Annexin-V-FITC for 10 minutes at room temperature in the dark.
-
10,000 events per sample were analyzed using a flow cytometer to determine the percentage of Annexin-V-FITC positive cells.
4.3.2. Intracellular Calcium Measurement
-
Control and this compound-treated RBCs were incubated with Fluo4/AM to stain for intracellular Ca²⁺.
-
The geometric mean of Fluo4 fluorescence was measured by flow cytometry to quantify intracellular Ca²⁺ levels.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the hemolytic and eryptotic effects of this compound.
Figure 3. Experimental workflow for studying this compound's effects on red blood cells.
Conclusion
This compound demonstrates significant in vitro effects on human red blood cells, inducing both hemolysis and eryptosis. The underlying mechanism appears to involve an increase in intracellular calcium and the activation of the p38 MAPK and CK1α signaling pathways. These findings provide a foundation for further investigation into the pharmacological and toxicological profile of this compound. The detailed protocols and quantitative data presented herein are intended to facilitate reproducibility and guide future research in the development of novel therapeutics. Researchers should consider these cytotoxic effects in the context of any potential therapeutic applications of this compound.
Biological Screening of Oxyphyllacinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllacinol, a diarylheptanoid compound found in the capsular fruit of Alpinia oxyphylla, has been identified as a bioactive molecule with potential pharmacological applications. This technical guide provides a comprehensive overview of the biological screening of this compound, summarizing key findings, detailing experimental protocols, and visualizing associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While preliminary studies have highlighted its effects on red blood cells, this document also outlines methodologies for broader screening to elucidate its full therapeutic potential.
Hemolytic and Eryptotic Activity
Recent studies have investigated the effects of this compound on human red blood cells (RBCs), revealing its capacity to induce both hemolysis and eryptosis, the suicidal death of erythrocytes.
Quantitative Data
The following table summarizes the key quantitative findings from the biological screening of this compound for hemolytic and eryptotic activities.
| Biological Activity | Assay | Cell Type | Concentration | Observation | Source |
| Hemolysis | Photometric measurement of hemoglobin release | Human Red Blood Cells | 100 µM | Significant increase in hemolysis | |
| Lactate Dehydrogenase (LDH) Assay | Human Red Blood Cells | 100 µM | Significant elevation in LDH leakage | ||
| Aspartate Transaminase (AST) Assay | Human Red Blood Cells | 100 µM | Significant elevation in AST leakage | ||
| Eryptosis | Annexin-V-FITC Flow Cytometry (Phosphatidylserine exposure) | Human Red Blood Cells | 10-100 µM | Significant increase in Annexin-V positive cells | |
| Fluo4/AM Flow Cytometry (Intracellular Ca2+) | Human Red Blood Cells | 10-100 µM | Significant increase in intracellular calcium levels | ||
| H2DCFDA Flow Cytometry (Oxidative Stress) | Human Red Blood Cells | 10-100 µM | No significant increase in oxidative stress |
Experimental Protocols
1. Hemolysis Assay
-
Objective: To quantify the hemolytic activity of this compound on human red blood cells.
-
Methodology:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate plasma and buffy coat. Aspirate and discard the supernatant and buffy coat. Wash the pelleted RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 1% (v/v).
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with PBS to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Add the this compound solutions to the RBC suspension in a 1:1 ratio. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the samples at 37°C for a specified duration (e.g., 24 hours).
-
Measurement: After incubation, centrifuge the samples at a higher speed (e.g., 1500 x g) for 5 minutes to pellet the intact RBCs. Carefully collect the supernatant. Measure the absorbance of the supernatant at a wavelength of 415 nm using a spectrophotometer to determine the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
2. Eryptosis Assay using Flow Cytometry
-
Objective: To assess the induction of eryptosis by this compound through the detection of phosphatidylserine (PS) externalization and changes in intracellular calcium levels.
-
Methodology:
-
RBC Preparation and Treatment: Prepare and treat RBCs with this compound as described in the hemolysis assay protocol.
-
Staining for Phosphatidylserine (PS) Exposure:
-
After incubation, wash the RBCs with Annexin-V binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin-V-FITC conjugate.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Staining for Intracellular Calcium (Ca2+):
-
Load the RBCs with Fluo4/AM dye by incubating in a buffer containing the dye at 37°C for 30 minutes.
-
Wash the cells to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
For Annexin-V-FITC, use a 488 nm excitation laser and detect emission at approximately 530 nm.
-
For Fluo4/AM, use a 488 nm excitation laser and detect emission at approximately 516 nm.
-
Acquire data for at least 10,000 events per sample.
-
Gate the RBC population based on forward and side scatter characteristics.
-
Quantify the percentage of Annexin-V positive cells and the mean fluorescence intensity of Fluo4 to determine changes in PS exposure and intracellular calcium levels, respectively.
-
-
Signaling Pathway
This compound-induced hemolysis has been shown to be mediated by the p38 mitogen-activated protein kinase (MAPK) and casein kinase 1α (CK1α) signaling pathways.
Caption: this compound activates p38 MAPK and CK1α, leading to hemolysis.
Proposed Broader Biological Screening
While direct experimental data on the anticancer, anti-inflammatory, and neuroprotective effects of pure this compound is limited in the available literature, its classification as a "major antitumor diarylheptanoid" and the known activities of Alpinia oxyphylla extracts suggest that screening in these areas is warranted. The following sections outline proposed experimental workflows for such a screening cascade.
Anticancer Activity Screening
A tiered approach is recommended to evaluate the potential anticancer properties of this compound.
Caption: A workflow for assessing the anticancer potential of this compound.
Anti-inflammatory Activity Screening
To investigate the potential anti-inflammatory effects of this compound, a series of in vitro assays can be employed.
Caption: A workflow for evaluating the anti-inflammatory properties of this compound.
Neuroprotective Activity Screening
Given the neuroprotective effects associated with Alpinia oxyphylla, screening this compound for such activity is a logical step.
Caption: A workflow for determining the neuroprotective effects of this compound.
Conclusion
The available data indicates that this compound exhibits significant hemolytic and eryptotic activity in human red blood cells, mediated through the p38 MAPK and CK1α signaling pathways. While its antitumor potential is suggested, further direct experimental evidence is required to substantiate its anticancer, anti-inflammatory, and neuroprotective properties. The experimental workflows proposed in this guide offer a systematic approach to further characterize the biological activity profile of this compound. Such studies are crucial for a comprehensive safety and efficacy assessment and to unlock the full therapeutic potential of this natural compound.
Preliminary in-vitro studies of Oxyphyllacinol
An In-depth Technical Guide on the Preliminary In-vitro Studies of Oxyphyllacinol
This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on this compound, a major antitumor diarylheptanoid found in the capsular fruit of Alpinia oxyphylla. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the experimental data, protocols, and cellular mechanisms associated with this compound's biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro investigations of this compound's effects on human red blood cells (RBCs).
Table 1: Hemolytic Effects of this compound on Human RBCs
| Concentration (μM) | Hemolysis (%) | Lactate Dehydrogenase (LDH) Release | Aspartate Transaminase (AST) Release |
| 10 | Not specified | Not specified | Not specified |
| 100 | Significant increase | Elevated | Elevated |
Data extracted from a study by Alfhili & Alsughayyir, which reported significant hemolysis at 100 μM.
Table 2: Eryptotic Effects of this compound on Human RBCs
| Concentration (μM) | Annexin-V-FITC Fluorescence (Phosphatidylserine Exposure) | Fluo-4 AM Fluorescence (Intracellular Ca2+) | H2DCFDA Fluorescence (Oxidative Stress) |
| 10-100 | Significant increase | Significant increase | No significant change |
This table summarizes the findings on eryptosis, the suicidal death of erythrocytes, induced by this compound.
Table 3: Hematological Changes Induced by this compound in Whole Blood
| Parameter | Observation |
| Hemoglobin Content | Depleted |
| Mean Corpuscular Volume (MCV) | Increased |
| Fragmented RBCs | Increased |
| Immature Granulocytes | Increased |
| Large Platelets | Increased |
These findings highlight the broader hematological impact of this compound in an in-vitro whole blood model.
Experimental Protocols
The following sections detail the methodologies employed in the key in-vitro experiments.
Hemolysis Assays
-
Cell Culture: Human red blood cells (RBCs) were exposed to this compound at concentrations ranging from 10 to 100 μM for 24 hours at 37°C.
-
Photometric Measurement: Hemolysis was quantified by measuring the absorbance of the supernatant at a specific wavelength to determine the amount of hemoglobin released from lysed RBCs.
-
Enzyme Assays: The release of lactate dehydrogenase (LDH) and aspartate transaminase (AST) into the supernatant, as markers of cell membrane damage, was measured using photometric assays.
Eryptosis Detection via Flow Cytometry
-
Phosphatidylserine (PS) Translocation: Eryptosis was assessed by staining RBCs with Annexin-V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane. The fluorescence was then quantified using flow cytometry.
-
Intracellular Calcium (Ca2+) Measurement: The intracellular calcium concentration was determined by loading the RBCs with the fluorescent indicator Fluo-4 AM. An increase in fluorescence, measured by flow cytometry, indicates a rise in intracellular Ca2+.
-
Oxidative Stress Assessment: Oxidative stress was evaluated using the probe H2DCFDA, which becomes fluorescent upon oxidation. The fluorescence intensity was measured by flow cytometry to determine the level of reactive oxygen species (ROS).
Inhibition Studies
To investigate the signaling pathways involved in this compound-induced hemolysis, the following inhibitors were used:
-
PEG 8000: A high-molecular-weight polyethylene glycol used to assess the role of osmotic stress.
-
SB203580: A specific inhibitor of p38 MAPK.
-
D4476: An inhibitor of casein kinase 1α (CK1α).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced eryptosis and a general workflow for its in-vitro evaluation.
Caption: Proposed signaling pathway of this compound-induced eryptosis in human RBCs.
Caption: General experimental workflow for the in-vitro evaluation of this compound.
Discussion and Future Directions
The preliminary in-vitro data indicate that this compound induces both hemolysis and eryptosis in human red blood cells at micromolar concentrations. The mechanism of eryptosis appears to be mediated through an increase in intracellular calcium, leading to the activation of the p38 MAPK/CK1α signaling cascade. Notably, this process seems to be independent of significant oxidative stress.
These findings are crucial for the preclinical safety assessment of this compound as a potential anticancer agent, as anemia is a common side effect of chemotherapy. Further research is warranted to explore the pro-eryptotic effects of this compound on cancerous cells and to investigate its broader toxicological profile. The observed hematological changes in whole blood also necessitate further in-vivo studies to understand the systemic effects of this compound.
While some studies have investigated the toxicological profile of related compounds from Alpinia oxyphylla, such as PD-00105, direct comparative studies with this compound are needed to delineate their specific activities.[1] Additionally, the neuroprotective properties observed for other constituents of Alpinia oxyphylla suggest a complex pharmacology for this plant's extracts that warrants further investigation.[2]
References
- 1. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyphylla A exerts antiparkinsonian effects by ameliorating 6-OHDA-induced mitochondrial dysfunction and dyskinesia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxyphyllacinol: A Technical Guide to its Core Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphyllacinol, a naturally occurring diarylheptanoid isolated from the fruit of Alpinia oxyphylla, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental methodologies. While research into specific derivatives of this compound is currently limited, this document summarizes the foundational knowledge necessary for future drug discovery and development efforts.
Introduction
This compound is a bioactive molecule with the chemical formula C₂₀H₂₆O₃.[2][3] It is one of the primary diarylheptanoids found in Alpinia oxyphylla, a plant with a long history of use in traditional medicine.[1][4][5][6] Preclinical studies have highlighted its potential in several therapeutic areas, including neuroprotection, anti-inflammatory, and antitumor applications.[2][7] This guide aims to consolidate the existing scientific data on this compound to serve as a resource for researchers and professionals in the field of drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₆O₃ | [2][3] |
| Molecular Weight | 314.43 g/mol | [2][3] |
| CAS Number | 87657-77-0 | [2][3] |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-ol | [2] |
| Appearance | Solid powder | [2] |
| Natural Source | Fruit of Alpinia oxyphylla | [1][4][5] |
Biological Activities and Mechanisms of Action
Hemolytic and Eryptotic Effects
This compound has been shown to induce hemolysis and eryptosis (suicidal death of red blood cells) in human red blood cells (RBCs). This activity is concentration-dependent, with significant hemolysis observed at a concentration of 100 μM.[7] The mechanism underlying this effect involves the influx of extracellular Ca²⁺, leading to the activation of the p38 MAPK/CK1α signaling pathway.[7]
Caption: this compound-induced eryptosis and hemolysis signaling pathway in human red blood cells.
Neuroprotective Effects
Extracts of Alpinia oxyphylla, containing this compound, have demonstrated neuroprotective properties. Studies have shown that these extracts can protect against glutamate-induced apoptosis in cortical neurons.[2] While direct quantitative data for this compound is limited, a related compound, oxyphylla A, has been shown to provide neuroprotection in models of Parkinson's disease by promoting the degradation of α-synuclein.[3] The neuroprotective effects of A. oxyphylla extracts are also associated with the regulation of redox homeostasis and improvement of the cholinergic system.[2]
Anti-inflammatory Activity
This compound has been noted for its anti-inflammatory effects.[2] In LPS-stimulated RAW264.7 macrophages, it has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Specific IC₅₀ values for this compound in these assays are not yet widely published.
This compound Derivatives
Currently, there is a significant lack of publicly available research on the synthesis and biological activities of this compound derivatives. While the total synthesis of this compound has been achieved, the exploration of its chemical space through derivatization remains a promising area for future research.[1] The development of derivatives could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Experimental Protocols
General Workflow for Investigating Bioactivity
Caption: A generalized experimental workflow for the investigation of this compound's bioactivity.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages
This protocol is a generalized method for assessing the anti-inflammatory activity of compounds like this compound.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated control.
In Vitro Neuroprotection Assay: Neuronal Cell Viability
This is a general protocol to screen for the neuroprotective effects of natural compounds.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in the appropriate medium and conditions.
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density.
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, MPP⁺, or amyloid-beta peptides).
-
Cell Viability Assay (MTT or XTT):
-
After the incubation period, add the MTT or XTT reagent to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
| Compound | Assay | Cell Line/Model | Result | Reference |
| This compound | Hemolysis Assay | Human Red Blood Cells | Significant hemolysis at 100 μM | [7] |
| Alpinia oxyphylla extract | Anti-proliferative | HCT-116 colorectal cancer cells | IC₅₀ = 89.3 µg/ml | [8] |
| Alpinia oxyphylla extract | Anti-proliferative | SW480 colorectal cancer cells | IC₅₀ > 100 µg/ml | [8] |
Note: The available quantitative data for this compound is still limited. The data for Alpinia oxyphylla extract is included to provide context for the potential activity of its constituents.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated biological activities that warrant further investigation. The current body of research points towards its potential as a lead compound for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases.
Key areas for future research include:
-
Comprehensive Bioactivity Profiling: Elucidation of the full range of biological targets of this compound and determination of quantitative metrics such as IC₅₀ and EC₅₀ values across various assays.
-
Synthesis and Evaluation of Derivatives: A systematic exploration of the structure-activity relationships of this compound through the synthesis and screening of a library of derivatives. This could lead to the discovery of analogs with improved potency, selectivity, and drug-like properties.
-
In Vivo Studies: Validation of the in vitro findings in relevant animal models to assess the efficacy, pharmacokinetics, and safety of this compound and its future derivatives.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed neuroprotective and anti-inflammatory effects.
The information compiled in this technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Oxyphylla A Promotes Degradation of α-Synuclein for Neuroprotection via Activation of Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.hku.hk [hub.hku.hk]
- 7. Discovery, Synthesis, and Functional Characterization of a Novel Neuroprotective Natural Product from the Fruit of Alpinia oxyphylla for use in Parkinson's Disease Through LC/MS-Based Multivariate Data Analysis-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative activity of A. Oxyphylla and its bioactive constituent nootkatone in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Abundance and Biosynthesis of Oxyphyllacinol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance of Oxyphyllacinol, a bioactive diarylheptanoid, with a primary focus on its presence in Alpinia oxyphylla. The document details quantitative data, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway.
Natural Abundance of this compound
This compound is a significant diarylheptanoid found in the capsular fruit of Alpinia oxyphylla Miq., a plant used in traditional medicine.[1] Its concentration in the fruit varies depending on the harvesting time, highlighting the importance of optimizing cultivation and collection processes for maximizing the yield of this bioactive compound.
Table 1: Quantitative Data of this compound in Alpinia oxyphylla Fruit
The following table summarizes the content of this compound in the dried fruit of Alpinia oxyphylla at different harvesting times, as determined by Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).
| Harvest Time (Days after culture) | This compound Content (μg/g dried material) |
| 10 | 0.85 |
| 15 | 1.23 |
| 20 | 2.15 |
| 25 | 3.54 |
| 30 | 5.21 |
| 35 | 7.86 |
| 40 | 10.24 |
| 45 | 12.53 |
| 50 | 11.87 |
| 55 | 10.96 |
| 60 | 9.88 |
| 65 | 8.76 |
Data sourced from Li et al. (2013).[2]
Experimental Protocols
This section outlines the methodologies for the extraction, isolation, and quantification of this compound from plant material, based on established and validated protocols.
Extraction of this compound from Alpinia oxyphylla Fruit
Objective: To efficiently extract this compound and other diarylheptanoids from the dried fruit of Alpinia oxyphylla.
Methodology:
-
Sample Preparation: The dried fruits of Alpinia oxyphylla are ground into a fine powder and sieved through a 40-mesh screen.[2]
-
Solvent Extraction: An orthogonal design can be used to optimize extraction conditions. A highly effective method involves using 70% ethanol in water as the extraction solvent.[2]
-
Extraction Process:
-
A precise amount of the powdered plant material (e.g., 0.5 g) is weighed.[2]
-
The powder is refluxed with the extraction solvent (e.g., 10 mL of 70% ethanol) at a solvent-to-sample ratio of 20:1.[2]
-
The extraction is carried out at 60°C for 30 minutes.[2]
-
The final volume is adjusted (e.g., to 10 mL) using the same solvent.[2]
-
-
Filtration: The resulting extract is filtered through a 0.22 μm membrane to remove particulate matter before analysis.[2]
Quantification by Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
Objective: To accurately quantify the concentration of this compound in the plant extract.
Instrumentation:
-
An Ultra-Fast Liquid Chromatography (UFLC) system coupled with a tandem mass spectrometer (MS/MS).[2]
Chromatographic Conditions:
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the targeted quantification of this compound. The specific precursor and product ion transitions for this compound are monitored.
Method Validation:
-
The method should be validated for linearity, limits of detection (LOD), limits of quantification (LOQ), precision, repeatability, stability, and recovery to ensure accurate and reliable results.[2]
Biosynthetic Pathway of Diarylheptanoids
This compound belongs to the diarylheptanoid class of plant secondary metabolites. The biosynthesis of diarylheptanoids is part of the broader phenylpropanoid pathway, a major route for the production of a wide variety of plant natural products. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for "Stilbenoid, diarylheptanoid and gingerol biosynthesis" provides a framework for understanding the enzymatic steps leading to the formation of these compounds.[2][3][4]
The pathway originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) lead to the formation of p-Coumaroyl-CoA, a key intermediate. This intermediate then enters the specific branch for diarylheptanoid biosynthesis.
Below is a simplified representation of the core biosynthetic pathway leading to diarylheptanoids.
Pathway Description:
-
Phenylpropanoid Entry: The pathway begins with the conversion of L-Phenylalanine to Cinnamic acid, catalyzed by Phenylalanine ammonia-lyase (PAL) .
-
Hydroxylation: Cinnamic acid is then hydroxylated to p-Coumaric acid by Cinnamate 4-hydroxylase (C4H) .
-
Activation: p-Coumaric acid is activated to its CoA-thioester, p-Coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .
-
Chain Extension: p-Coumaroyl-CoA serves as a starter molecule for a polyketide synthase, such as Curcuminoid synthase (CURS) or Diketide-CoA synthase (DCS) , which catalyzes the condensation with malonyl-CoA units to form a polyketide intermediate.[3]
-
Cyclization and Reduction: The intermediate undergoes cyclization and reduction, catalyzed by enzymes like Cinnamoyl-CoA reductase (CCR) and CURS, to form the basic diarylheptanoid scaffold, such as curcumin.[3]
-
Tailoring Reactions: The core diarylheptanoid structure is then further modified by various "tailoring" enzymes (e.g., reductases, hydroxylases, methyltransferases) to produce a diverse array of diarylheptanoids, including this compound. The specific enzymes involved in the final steps to produce this compound are not yet fully elucidated.
Conclusion
This compound is a promising bioactive compound with its natural abundance being highest in the fruit of Alpinia oxyphylla around 45 days of cultivation. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound, which is essential for quality control and further pharmacological research. The biosynthetic pathway, rooted in the broader phenylpropanoid metabolism, provides a basis for potential metabolic engineering approaches to enhance the production of this compound and other valuable diarylheptanoids. Further research is warranted to fully elucidate the specific enzymatic steps in the later stages of this compound biosynthesis and to explore its presence in other plant species.
References
Methodological & Application
Application Notes & Protocols: Oxyphyllacinol Extraction and Purification
These application notes provide detailed protocols for the extraction and purification of oxyphyllacinol from its natural source, primarily the fruits of Alpinia oxyphylla. The methods described are tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Extraction of this compound
This compound, a diarylheptanoid, is a key bioactive component found in Alpinia oxyphylla.[1][2] The choice of extraction method is critical for maximizing yield and preserving the integrity of the compound. The most effective methods identified are reflux extraction and microwave-assisted extraction (MWE), with supercritical fluid extraction (SFE) emerging as a green alternative.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the optimized parameters for different extraction techniques to obtain this compound and other bioactive compounds from Alpinia oxyphylla fruit.
| Parameter | Optimized Reflux Extraction | Microwave-Assisted Extraction (MWE) |
| Solvent | 70% Ethanol in Water | Ethanol-Water (70:30, v/v)[3] |
| Solvent/Solid Ratio | 20:1 (mL/g)[4][5] | 30:1 (mL/g)[3][6] |
| Temperature | 60°C[4][5] | 80°C[3][6] |
| Time | 30 minutes[4][5] | 8 minutes[3][6] |
| Power (for MWE) | N/A | 300 W[3][6] |
| Key Finding | The solvent-to-sample ratio was the most influential factor in achieving high yields.[4][5] | MWE offers a significantly faster extraction time compared to conventional methods.[6] |
Experimental Workflow: Extraction
Caption: General workflow for the extraction of this compound.
Experimental Protocols
Protocol 1: Optimized Reflux Extraction
This protocol is based on an orthogonal design that identified the solvent-to-sample ratio as the most critical factor for yield.[4]
-
Preparation: Grind dried fruits of A. oxyphylla into a powder and sieve with a 40-mesh screen.
-
Extraction: Accurately weigh 0.5 g of the powdered sample and place it into a round-bottom flask.
-
Add 10 mL of 70% ethanol (a 20:1 solvent-to-sample ratio).[4][5]
-
Set up a reflux condenser and heat the mixture at 60°C for 30 minutes with constant stirring.[4][5]
-
Filtration: After cooling to room temperature, filter the solution through a 0.22 µm membrane to remove particulate matter.[4]
-
Storage: The resulting filtrate, containing the crude extract, is now ready for analysis or further purification. Store at 4°C for short-term storage.
Protocol 2: Microwave-Assisted Extraction (MWE)
MWE is a rapid and efficient alternative to conventional extraction.[6]
-
Preparation: Use 1.0 g of powdered A. oxyphylla fruit.
-
Extraction: Place the sample in a microwave extraction vessel and add 30 mL of 70% ethanol.[3][6]
-
Set the microwave extractor parameters: 300 W power, 80°C temperature, and an extraction time of 8 minutes.[3][6]
-
Filtration: After the extraction is complete and the vessel has cooled, filter the supernatant through a 0.22 µm membrane.
-
Processing: The filtrate contains the crude extract. This method is particularly suitable for rapid screening of multiple samples.
Protocol 3: Supercritical Fluid Extraction (SFE) - General Procedure
SFE using carbon dioxide (SC-CO₂) is a green technology that yields high-purity extracts without residual organic solvents.[7][8] While a specific protocol for this compound is not detailed in the literature, this general procedure can be optimized.
-
Preparation: Load approximately 0.5 g of powdered A. oxyphylla fruit into a high-pressure extraction vessel.[9]
-
Parameter Setup:
-
Set the extraction temperature. A range of 35-60°C is recommended for thermolabile compounds.[7]
-
Set the extraction pressure. A pressure up to 400 bar may be explored.[7]
-
Pump liquid CO₂ into the vessel at a constant flow rate (e.g., 0.3-0.4 L/h).[8][9]
-
To enhance the extraction of more polar compounds like this compound, a co-solvent such as ethanol (e.g., 1% v/v) can be added to the CO₂ flow.[7][8]
-
-
Extraction: Perform the extraction for a set duration (e.g., dynamic extraction for 30-60 minutes).
-
Collection: Depressurize the supercritical fluid through a restrictor, causing the CO₂ to vaporize and the extracted compounds to precipitate into a collection vial.[9]
-
Analysis: The collected extract can be dissolved in a suitable solvent for analysis and purification.
Purification of this compound
Following extraction, the crude mixture requires purification to isolate this compound. The most common and effective techniques are column chromatography for initial fractionation and preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Experimental Workflow: Purification
Caption: A two-step workflow for the purification of this compound.
Experimental Protocols
Protocol 4: Column Chromatography (General)
This protocol describes a general approach for the initial fractionation of the crude extract to enrich this compound.
-
Preparation: Concentrate the crude extract under reduced pressure to yield a gum or powder.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., Kiesgel 60) in a non-polar solvent like n-hexane.[10]
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading: Dissolve the concentrated extract in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane or chloroform).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent like ethyl acetate or methanol in a stepwise or gradient manner.[11]
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL).
-
Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the relevant fractions.
Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of the enriched fractions obtained from column chromatography.
-
Preparation: Evaporate the pooled fractions to dryness and redissolve the residue in the HPLC mobile phase (e.g., 50% methanol/water).[12]
-
Filtration: Filter the sample solution through a 0.45 µm or 0.2 µm filter to prevent column clogging.[13]
-
HPLC System and Conditions:
-
Column: A preparative reverse-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm).[12]
-
Flow Rate: Set a suitable flow rate for the preparative column (e.g., 5 mL/min).[12]
-
Gradient: Develop a gradient elution method based on analytical runs to achieve optimal separation of this compound from closely eluting impurities.
-
Detection: Monitor the effluent at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound. Confirm purity using analytical HPLC and structure via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Bioactivity and Signaling Pathway
Recent studies have shown that this compound (OPC) can induce programmed cell death in human red blood cells (eryptosis), a process that may be relevant to its antitumor activity and potential side effects like anemia.
Signaling Pathway of this compound-Induced Eryptosis
This compound stimulates eryptosis by increasing the concentration of intracellular calcium (Ca²⁺). This influx of calcium is a critical event that activates downstream signaling kinases, specifically p38 mitogen-activated protein kinase (p38 MAPK) and casein kinase 1α (CK1α). The activation of this signaling axis ultimately leads to the hallmarks of eryptosis, including membrane scrambling and cell shrinkage, and can also contribute to hemolysis.
Caption: Signaling axis of this compound-induced eryptosis in red blood cells.
References
- 1. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid extraction and determination of 25 bioactive constituents in Alpinia oxyphylla using microwave extraction with ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia [frontiersin.org]
- 9. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Purification of Peptides [protocols.io]
Application Notes and Protocols for Oxyphyllacinol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Oxyphyllacinol, a prominent diarylheptanoid derived from the capsular fruit of Alpinia oxyphylla, is emerging as a compound of interest for its potential therapeutic applications. These application notes provide an overview of its known cellular effects and detailed protocols for investigating its activity in cell culture settings.
Introduction to this compound
This compound is a natural compound with demonstrated bioactive properties. Current research, although in its early stages, points towards its potential as an anti-cancer and neuroprotective agent. In cell culture, it has been observed to induce a form of programmed cell death in red blood cells known as eryptosis and is suggested to have anti-inflammatory and antioxidant effects. Its mechanism of action appears to involve the modulation of key signaling pathways, including the p38 MAPK/CK1α and PI3K/Akt pathways.
Applications in Cell Culture
Induction of Apoptosis/Eryptosis
This compound has been shown to induce eryptosis in human red blood cells, a process analogous to apoptosis in nucleated cells. This suggests its potential as a pro-apoptotic agent in other cell types, such as cancer cells. Key markers for this process include phosphatidylserine (PS) externalization and increased intracellular calcium levels.
Neuroprotective Effects
While direct studies on this compound are limited, extracts from Alpinia oxyphylla containing this compound have demonstrated neuroprotective properties against oxidative stress in neuronal cell models like PC12 cells. These effects are linked to the activation of pro-survival signaling pathways such as PI3K/Akt.
Anti-inflammatory Properties
Though specific data for this compound is not yet available, extracts of Alpinia oxyphylla have been shown to inhibit key inflammatory enzymes. This suggests that this compound may contribute to these anti-inflammatory effects and warrants further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data available from studies on this compound and related extracts.
Table 1: Effects of this compound on Human Red Blood Cells (RBCs)
| Parameter | Concentration | Incubation Time | Observed Effect | Citation |
| Eryptosis (Annexin-V binding) | 10-100 µM | 24 hours | Significant increase | [1][2] |
| Intracellular Ca2+ | 10-100 µM | 24 hours | Significant increase | [1][2] |
| Hemolysis (LDH & AST release) | 100 µM | 24 hours | Significant increase | [1][2] |
Table 2: Neuroprotective Effects of Alpinia oxyphylla Fructus (AOF) Extract on PC12 Cells
| Parameter | Treatment | Concentration | Incubation Time | Observed Effect |
| Cell Viability | H₂O₂-induced stress + AOF | 40, 60, 80 µg/mL | 2 hours pre-treatment | Increased cell viability |
| Apoptosis | H₂O₂-induced stress + AOF | 40, 60, 80 µg/mL | 2 hours pre-treatment | Decreased apoptosis |
Experimental Protocols
Protocol for Assessing this compound-Induced Eryptosis in Red Blood Cells
This protocol is based on the methodology described for studying this compound's effects on human RBCs.[1][2]
Materials:
-
This compound
-
Freshly isolated human red blood cells (RBCs)
-
Ringer solution
-
Annexin-V-FITC apoptosis detection kit
-
Fluo-4/AM for intracellular calcium measurement
-
Flow cytometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (10, 50, 100 µM) in Ringer solution.
-
Wash isolated RBCs and resuspend them in Ringer solution.
-
Expose RBCs to the different concentrations of this compound for 24 hours at 37°C.
-
For eryptosis detection, wash the treated RBCs and stain with Annexin-V-FITC according to the manufacturer's protocol.
-
For intracellular calcium measurement, load the treated RBCs with Fluo-4/AM.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of Annexin-V positive cells and the fluorescence intensity of Fluo-4.
Protocol for Evaluating Neuroprotective Effects in PC12 Cells
This protocol is adapted from studies on Alpinia oxyphylla extracts and can be used to investigate this compound.
Materials:
-
PC12 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT assay kit for cell viability
-
Annexin V-PI apoptosis detection kit
-
PI3K inhibitor (e.g., LY294002)
Procedure:
-
Culture PC12 cells in RPMI-1640 medium.
-
Seed the cells in 96-well plates for viability assays or 6-well plates for apoptosis and Western blot analysis.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
To induce oxidative stress, add H₂O₂ to the media and incubate for an additional 4 hours.
-
Cell Viability: Perform an MTT assay to determine the protective effect of this compound.
-
Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.
-
Mechanism of Action: To investigate the involvement of the PI3K/Akt pathway, pre-treat cells with a PI3K inhibitor for 1 hour before adding this compound and H₂O₂. Analyze cell viability and protein expression (e.g., p-Akt, Akt) by Western blotting.
Protocol for Assessing Cytotoxicity in Cancer Cell Lines
This is a general protocol that can be adapted for various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium
-
This compound
-
MTT or similar cell viability assay kit
-
LDH cytotoxicity assay kit
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for 24, 48, or 72 hours.
-
Assess cell viability using an MTT assay.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Calculate the IC50 value of this compound for the tested cell line.
Visualization of Pathways and Workflows
Caption: General experimental workflow for cell culture studies.
Caption: this compound-induced eryptosis signaling cascade.
Caption: Putative neuroprotective signaling pathway.
References
- 1. Alpiniae oxyphyllae fructus possesses neuroprotective effects on H2O2 stimulated PC12 cells via regulation of the PI3K/Akt signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyphylla A Promotes Degradation of α-Synuclein for Neuroprotection via Activation of Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Oxyphyllacinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of oxyphyllacinol, a major bioactive diarylheptanoid found in the fruits of Alpinia oxyphylla. The methods described herein are essential for quality control, pharmacokinetic studies, and the development of therapeutic agents derived from this natural compound.
Application Note 1: UPLC-MS/MS Method for the Quantification of this compound
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex matrices such as plant extracts and biological fluids.
Principle
This method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry. Separation is achieved on a reversed-phase C18 column. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for this compound, ensuring minimal interference from other components in the sample.
Experimental Protocol
1.2.1. Sample Preparation (Extraction from Alpinia oxyphylla Fruits)
-
Grind the dried fruits of Alpinia oxyphylla into a fine powder (40 mesh).
-
Accurately weigh 0.5 g of the powdered sample.
-
Add 10 mL of 70% ethanol-water solution (v/v) to the sample. The solvent-to-sample ratio should be 20:1[1].
-
Perform ultrasonic extraction for 30 minutes at 60°C[1].
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.22 µm membrane filter into a UPLC vial for analysis[2].
1.2.2. Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC System or equivalent[2].
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][3].
-
Column: Waters ACQUITY UPLC HSS T3 C18 column (2.1 mm × 100 mm, 1.8 µm)[2].
-
Mobile Phase:
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 11.0 5 95 12.0 5 95 12.1 95 5 15.0 95 5 This is an example gradient and may need optimization.
-
Flow Rate: 0.3 mL/min[1].
-
Column Temperature: 40°C[2].
-
Injection Volume: 2-10 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: To be determined by infusing a standard solution of this compound to find the precursor ion [M+H]⁺ or [M-H]⁻ and the most abundant product ion upon fragmentation.
-
Quantitative Data Summary
While specific validation data for this compound is not detailed in the provided search results, the following table presents typical performance characteristics for the UPLC-MS/MS quantification of similar bioactive compounds in plant extracts[3][4][5][6].
| Parameter | Typical Performance Characteristics |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15.0 ng/mL |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10% |
| Accuracy (Recovery) | 85% - 115% |
UPLC-MS/MS Workflow Diagram
Application Note 2: HPLC-UV Method for the Quantification of this compound (Proposed Method)
For laboratories where MS detectors are not available, a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method can be developed. This method is less sensitive and specific than UPLC-MS/MS but can be suitable for the analysis of less complex samples or for routine quality control.
Principle
This method separates this compound from other components in the sample using reversed-phase HPLC. This compound contains chromophores that absorb UV light, allowing for its detection and quantification using a UV detector at its wavelength of maximum absorbance (λmax).
Proposed Experimental Protocol
2.2.1. Sample Preparation
Follow the same extraction protocol as described in section 1.2.1.
2.2.2. Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% phosphoric acid.
-
B: Acetonitrile.
-
-
Elution Mode: Isocratic or gradient elution, to be optimized. A starting point could be an isocratic mixture of 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C - 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The λmax for this compound needs to be determined by scanning a standard solution with a UV spectrophotometer. Based on similar phenolic structures, a wavelength between 270-290 nm is expected to be suitable.
Expected Performance Data
The following table summarizes the expected performance characteristics for a validated HPLC-UV method for phenolic compounds.
| Parameter | Expected Performance Characteristics |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (Recovery) | 95% - 105% |
HPLC-UV Workflow Diagram
Application Note 3: UV-Vis Spectrophotometry for Total Diarylheptanoid Content (Proposed Method)
UV-Vis spectrophotometry can be employed as a simple, rapid, and cost-effective method for the estimation of the total diarylheptanoid content in an extract, expressed as this compound equivalents. This method does not quantify individual compounds but provides an overall measure of this class of phytochemicals.
Principle
This method is based on the principle that diarylheptanoids, as phenolic compounds, react with the Folin-Ciocalteu reagent in an alkaline medium to produce a blue-colored complex. The intensity of the color, which is proportional to the amount of phenolic compounds, is measured spectrophotometrically at approximately 760 nm.
Proposed Experimental Protocol
3.2.1. Sample and Reagent Preparation
-
Sample Extract: Prepare the sample extract as described in section 1.2.1 and dilute it to an appropriate concentration with methanol.
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent 1:10 with distilled water[7].
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of sodium carbonate in distilled water.
-
This compound Standard Solutions: Prepare a series of standard solutions of this compound (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in methanol to construct a calibration curve.
3.2.2. Assay Procedure
-
Pipette 0.5 mL of the diluted sample extract or standard solution into a test tube.
-
Add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent and mix well.
-
After 5 minutes, add 2.0 mL of the 7.5% sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature for 60 minutes.
-
Measure the absorbance of the solution at 760 nm against a blank (containing methanol instead of the sample).
-
Calculate the total diarylheptanoid content from the calibration curve, expressed as mg of this compound equivalents per gram of dry sample.
Expected Performance Data
| Parameter | Expected Performance Characteristics |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Precision (%RSD) | < 5% |
| Robustness | The method should be robust against minor variations in incubation time and temperature. |
Spectrophotometry Workflow Diagram
Signaling Pathway of this compound in Human Red Blood Cells
Recent studies have shown that this compound (OPC) can induce eryptosis, a form of programmed cell death in red blood cells (RBCs). This process is initiated by an increase in intracellular calcium (Ca²⁺) and is mediated by the p38 mitogen-activated protein kinase (p38 MAPK) and casein kinase 1α (CK1α) signaling pathways. This ultimately leads to phosphatidylserine (PS) translocation to the outer membrane of the RBC and hemolysis.
References
- 1. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Validation of a Reversed Phase UPLC-MS/MS Method to Determine Dopamine Metabolites and Oxidation Intermediates in Neuronal Differentiated SH-SY5Y Cells and Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying the Mechanism of Action of Oxyphyllacinol
These application notes provide a comprehensive overview of the current understanding of Oxyphyllacinol's mechanism of action, with detailed protocols for researchers, scientists, and drug development professionals. The available data primarily elucidates its effects on red blood cells, with emerging evidence for its role as an antitumor agent.
Introduction
This compound is a diarylheptanoid compound isolated from the fruits of Alpinia oxyphylla. This plant has a history of use in traditional medicine for various ailments, attributed to its anti-inflammatory, antioxidant, and neuroprotective properties. Recent research has focused on the specific pharmacological activities of its constituent compounds, with this compound being identified as a major bioactive molecule with potential therapeutic applications. This document outlines the known signaling pathways affected by this compound and provides detailed experimental protocols to study its effects.
Known Mechanisms of Action
Eryptosis and Hemolysis in Red Blood Cells
The most well-characterized mechanism of action for this compound is its ability to induce eryptosis, a form of programmed cell death in red blood cells (RBCs), and hemolysis at higher concentrations. This process is initiated by an increase in intracellular calcium levels, which in turn activates the p38 MAPK and Casein Kinase 1α (CK1α) signaling pathways.
Key Events:
-
Increased Intracellular Ca2+: this compound treatment leads to a significant elevation of cytosolic calcium ions.
-
Phosphatidylserine (PS) Translocation: The increased Ca2+ triggers the translocation of phosphatidylserine from the inner to the outer leaflet of the RBC membrane, a hallmark of eryptosis.
-
Activation of p38 MAPK and CK1α: These kinases are key downstream effectors in the eryptosis signaling cascade induced by this compound.
-
Hemolysis: At higher concentrations, this compound can cause significant rupture of red blood cells.
Quantitative Data Summary:
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Hemolysis | Human Red Blood Cells | 100 µM | Significant increase | |
| Lactate Dehydrogenase (LDH) Release | Human Red Blood Cells | 100 µM | Elevation | |
| Aspartate Transaminase (AST) Release | Human Red Blood Cells | 100 µM | Elevation | |
| Annexin-V-FITC Fluorescence (PS Exposure) | Human Red Blood Cells | 10-100 µM | Significant increase | |
| Fluo4 Fluorescence (Intracellular Ca2+) | Human Red Blood Cells | 10-100 µM | Significant increase | |
| DCF Fluorescence (Oxidative Stress) | Human Red Blood Cells | 10-100 µM | No significant change |
Putative Anticancer Activity
While this compound is described as a major antitumor diarylheptanoid from Alpinia oxyphylla, its specific mechanism of action in cancer cells is not yet fully elucidated. However, studies on the extracts of Alpinia oxyphylla and its other bioactive compounds provide insights into potential pathways that this compound may influence. These include the induction of apoptosis and regulation of cell cycle proteins. For instance, extracts of Alpinia oxyphylla have been shown to upregulate the pro-apoptotic protein NAG-1 and downregulate the cell cycle protein cyclin D1 in colorectal cancer cells. Furthermore, Alpinia oxyphylla oil has been found to induce apoptosis in hepatocellular carcinoma cells via the PI3K/Akt pathway, although the specific contribution of this compound to this effect is not defined.
Further research is required to delineate the direct effects and signaling pathways targeted by pure this compound in various cancer cell lines.
Experimental Protocols
In Vitro Eryptosis and Hemolysis Assays
This protocol is based on the methods described in the study by Alfhili and Alsughayyir (2025).
Objective: To assess the effect of this compound on eryptosis and hemolysis in human red blood cells.
Materials:
-
This compound
-
Human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Annexin-V-FITC apoptosis detection kit
-
Fluo-4 AM
-
H2DCFDA
-
Lactate dehydrogenase (LDH) assay kit
-
Aspartate transaminase (AST) assay kit
-
Flow cytometer
-
Spectrophotometer
Protocol:
-
RBC Preparation:
-
Obtain fresh human whole blood from healthy donors.
-
Centrifuge at 1,000 x g for 10 minutes to separate plasma and buffy coat.
-
Wash the RBC pellet three times with PBS.
-
Resuspend the RBCs to the desired concentration in PBS.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10, 50, 100 µM) in PBS.
-
Incubate RBCs with different concentrations of this compound for 24 hours at 37°C. Include a vehicle control (DMSO).
-
-
Hemolysis Assay:
-
After incubation, centrifuge the RBC suspension at 1,000 x g for 10 minutes.
-
Collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin to quantify hemolysis.
-
Alternatively, use the supernatant to measure LDH and AST release according to the manufacturer's instructions for the respective assay kits.
-
-
Eryptosis Assay (Flow Cytometry):
-
Phosphatidylserine (PS) Exposure:
-
Wash the treated RBCs with PBS.
-
Resuspend the cells in binding buffer provided with the Annexin-V-FITC kit.
-
Add Annexin-V-FITC and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Intracellular Ca2+ Measurement:
-
Incubate treated RBCs with Fluo-4 AM in the dark for 30 minutes.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry.
-
-
Oxidative Stress Measurement:
-
Incubate treated RBCs with H2DCFDA in the dark for 30 minutes.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry.
-
-
Inhibitor Studies:
To confirm the involvement of specific signaling pathways, pre-incubate RBCs with inhibitors before adding this compound:
-
p38 MAPK inhibitor: SB203580
-
Casein Kinase 1α inhibitor: D4476
-
Osmotic protectant: PEG 8000
Visualizations
Caption: Signaling pathway of this compound-induced eryptosis in red blood cells.
Caption: Experimental workflow for studying this compound-induced eryptosis.
Future Directions
The current body of research provides a solid foundation for the mechanism of this compound in red blood cells. Future studies should focus on:
-
Elucidating the anticancer mechanism: Investigating the direct effects of pure this compound on various cancer cell lines to identify target signaling pathways, such as apoptosis, cell cycle regulation, and angiogenesis.
-
In vivo studies: Conducting animal studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent for conditions where eryptosis modulation is beneficial or for its potential anticancer properties.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.
Oxyphyllacinol as a Potential Neuroprotective Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllacinol, a diarylheptanoid found in the fruit of Alpinia oxyphylla, has been identified as a compound of interest for its potential pharmacological activities. While the broader extract of Alpinia oxyphylla has traditional use in addressing age-related cognitive decline, scientific investigation into the specific neuroprotective properties of this compound is an emerging field. This document provides an overview of the current understanding and methodologies for investigating the neuroprotective potential of compounds derived from Alpinia oxyphylla, with a focus on providing detailed experimental protocols and outlining key signaling pathways that have been implicated in the neuroprotective effects of related compounds from this plant.
It is important to note that while this compound is a known constituent, much of the detailed contemporary research on the neuroprotective mechanisms of compounds from Alpinia oxyphylla has centered on a related molecule, Oxyphylla A. Therefore, the quantitative data and specific experimental contexts provided herein are largely based on studies of Oxyphylla A and the whole plant extract, and should be considered as a valuable proxy for guiding research on this compound.
Data Presentation: Neuroprotective Effects of Alpinia oxyphylla Constituents
The following tables summarize quantitative data from studies on Oxyphylla A and extracts of Alpinia oxyphylla, demonstrating their neuroprotective potential in various experimental models. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Oxyphylla A
| Cell Line | Insult/Model | Treatment Concentration | Outcome Measure | Result | Reference |
| N2a/APP | Alzheimer's Disease Model | 100 µM | Bace1 mRNA levels | Significant decrease | [1] |
| N2a/APP | Alzheimer's Disease Model | 100 µM | Psen1 mRNA levels | Significant decrease | [1] |
| N2a/APP | Alzheimer's Disease Model | 100 µM | Psen2 mRNA levels | Significant decrease | [1] |
| PC12/A53T-α-syn | Parkinson's Disease Model | 100 µM | Phosphorylated Akt / Total Akt | Increased ratio | [2] |
| PC12/A53T-α-syn | Parkinson's Disease Model | 100 µM | PSMB8 protein levels | Increased expression | [2] |
Table 2: In Vivo Neuroprotective Effects of Oxyphylla A
| Animal Model | Disease Model | Treatment Dose & Duration | Behavioral Test | Outcome | Reference |
| A53T α-syn Transgenic Mice | Parkinson's Disease | 30 mg/kg/day for 4 weeks (gavage) | Rotarod Test | Noticeable improvement in locomotor activity | [2] |
| SAMP8 Mice | Alzheimer's Disease | Not Specified | Not Specified | Attenuation of cognitive decline | [1][3] |
Table 3: In Vivo Biomarker Changes with Oxyphylla A Treatment
| Animal Model | Disease Model | Treatment Dose & Duration | Biomarker | Change | Reference |
| A53T α-syn Transgenic Mice | Parkinson's Disease | 30 mg/kg/day for 4 weeks (gavage) | Tyrosine Hydroxylase (TH)-positive neurons in SNc | Protection against loss | [2] |
Signaling Pathways Implicated in Neuroprotection
Several key signaling pathways are believed to mediate the neuroprotective effects of compounds derived from Alpinia oxyphylla. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Caption: Proposed PI3K/Akt signaling pathway activation by this compound.
References
- 1. Oxyphylla A ameliorates cognitive deficits and alleviates neuropathology via the Akt-GSK3β and Nrf2-Keap1-HO-1 pathways in vitro and in vivo murine models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyphylla A Promotes Degradation of α-Synuclein for Neuroprotection via Activation of Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-inflammatory Assays of Oxyphyllacinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllacinol, a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, represents a promising candidate for the development of novel anti-inflammatory agents. Diarylheptanoids from this plant have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. These application notes provide a comprehensive overview of the established in vitro and in vivo assays to characterize the anti-inflammatory effects of this compound, complete with detailed experimental protocols and data presentation guidelines.
While specific quantitative data for this compound is still emerging, the provided protocols are based on established methods for evaluating related compounds from Alpinia oxyphylla. The data presented for other diarylheptanoids from the same plant can serve as a reference for expected outcomes.
In Vitro Anti-inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Background: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, inhibition of NO synthesis is a key indicator of anti-inflammatory activity.[1][2]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.
Data Presentation:
Table 1: Inhibitory Effects of Diarylheptanoids from Alpinia oxyphylla on NO Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (µM) |
| Diarylheptanoid 2 | 33.65 |
| Diarylheptanoid 4 | 9.88 |
| Hydrocortisone (Control) | 34.26 |
Source: Data adapted from studies on diarylheptanoids from Alpinia oxyphylla.[3]
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxyphyllacinol in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllacinol, a diarylheptanoid compound isolated from the capsular fruits of Alpinia oxyphylla, has been identified as a substance with potential antitumor properties. As a naturally derived compound, its mechanism of action and therapeutic potential in oncology are of significant interest. These application notes provide a summary of the currently available data on this compound's effects, with a primary focus on its implications for cancer cell line studies. It is important to note that while its anticancer potential is recognized, much of the detailed research has centered on its effects on red blood cells as a crucial aspect of safety assessment for potential chemotherapeutic agents.
Quantitative Data Summary
Currently, there is a notable lack of comprehensive quantitative data in publicly available literature regarding the cytotoxic effects of this compound across a range of cancer cell lines. To facilitate future research and provide a baseline for comparison, the following table is structured to be populated as new data emerges.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Data Not Yet Available)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |
| e.g., MCF-7 | Breast | e.g., MTT | |||
| e.g., A549 | Lung | ||||
| e.g., HCT116 | Colon | ||||
| e.g., HeLa | Cervical |
Researchers are encouraged to contribute to this data table as new findings on the IC50 values of this compound in various cancer cell lines are published.
Signaling Pathways
The primary signaling pathway identified in relation to this compound's biological activity is the p38 MAPK/CK1α signaling axis . However, this has been characterized in the context of its effects on human red blood cells, where it was shown to stimulate eryptosis (programmed cell death of red blood cells). The activation of this pathway by this compound in red blood cells leads to increased intracellular Ca2+ and subsequent cell death.
The relevance and specific mechanism of the p38 MAPK/CK1α pathway in cancer cells treated with this compound remain to be elucidated. It is plausible that this pathway could also play a role in inducing apoptosis in cancer cells, a common mechanism for many chemotherapeutic agents.
Further research is required to determine if this compound modulates other key signaling pathways implicated in cancer, such as the PI3K/Akt or other MAPK pathways.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's effects on cancer cell lines. These are generalized methods that should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in signaling pathways (e.g., p38 MAPK, Akt) in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound presents an interesting profile as a potential anticancer agent. However, the current body of research is insufficient to fully characterize its efficacy and mechanism of action in cancer cells. The primary focus on its hemolytic effects, while crucial for safety, highlights the need for more targeted cancer cell line studies.
Future research should prioritize:
-
Broad-spectrum cytotoxicity screening: Determining the IC50 values of this compound against a diverse panel of cancer cell lines.
-
Mechanism of cell death: Investigating whether this compound induces apoptosis, necrosis, or other forms of cell death in cancer cells.
-
Signaling pathway analysis: Elucidating the specific signaling pathways modulated by this compound in cancer cells, particularly the role of the p38 MAPK/CK1α axis and other canonical cancer pathways.
-
In vivo studies: Evaluating the antitumor efficacy and safety of this compound in preclinical animal models.
The protocols and information provided herein are intended to serve as a foundation for researchers to build upon as more data on the anticancer properties of this compound become available.
Application Notes and Protocols for In-Vivo Dissolution of Oxyphyllacinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphyllacinol is a diarylheptanoid compound isolated from the fruit of Alpinia oxyphylla. It has garnered research interest for its potential therapeutic properties, including antitumor activities. However, like many natural products, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for in-vivo studies where consistent and bioavailable administration is crucial. These application notes provide detailed protocols for the dissolution of this compound for pre-clinical research, ensuring reliable and reproducible results.
This compound has a molecular weight of 314.43 g/mol and a chemical formula of C₂₀H₂₆O₃. Its lipophilic nature necessitates the use of specific solvent systems to achieve concentrations suitable for in-vivo administration.
Recommended Dissolution Protocols for In-Vivo Studies
The selection of an appropriate vehicle is critical for the successful in-vivo evaluation of this compound. The following protocols are recommended based on their ability to achieve a clear solution at a concentration of at least 2.5 mg/mL (7.95 mM). The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal) and the specific requirements of the animal model.
Quantitative Data Summary
| Protocol | Vehicle Composition | Achievable Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.95 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.95 mM) | Clear Solution |
Experimental Protocols
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Corn oil, sterile
-
Sterile vials or tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
-
Sterile syringes and needles
General Preparation Guidelines:
-
All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Use high-purity, sterile reagents suitable for in-vivo use.
-
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store at -20°C for up to one month or -80°C for up to six months. Before use, allow the solution to thaw completely and warm to room temperature. Ensure the solution is clear and free of precipitates.
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. The provided protocols limit DMSO to 10%.
Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol utilizes a co-solvent system to enhance the solubility of this compound in an aqueous-based vehicle, suitable for various parenteral and oral administration routes.
Methodology:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add PEG300. In a sterile tube, add the required volume of the DMSO stock solution. To this, add the calculated volume of PEG300. For example, to prepare 1 mL of the final solution, start with 100 µL of the 25 mg/mL DMSO stock. Add 400 µL of PEG300.
-
Mix thoroughly. Vortex the mixture until it becomes a clear and homogenous solution.
-
Add Tween-80. Add the calculated volume of Tween-80 (e.g., 50 µL for a 1 mL final volume) and vortex again to ensure complete mixing.
-
Add Saline. Slowly add the final volume of sterile saline (e.g., 450 µL for a 1 mL final volume) to the mixture while vortexing.
-
Final Inspection. Visually inspect the final solution to ensure it is clear and free of any precipitation. If precipitation occurs, gentle heating (to no more than 40°C) or sonication may be used to aid dissolution.
Protocol 2: Cyclodextrin-Based Formulation (DMSO/SBE-β-CD)
This protocol uses a cyclodextrin, SBE-β-CD, to form an inclusion complex with this compound, enhancing its solubility in an aqueous vehicle. This is a common strategy for improving the bioavailability of poorly soluble compounds.
Methodology:
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve the required amount of SBE-β-CD in sterile saline to achieve a 20% (w/v) solution. Ensure it is completely dissolved.
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Combine the solutions. In a sterile tube, add the required volume of the DMSO stock solution. To this, add the calculated volume of the 20% SBE-β-CD solution. For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. Vortex the mixture until a clear solution is obtained.
Protocol 3: Oil-Based Formulation (DMSO/Corn Oil)
This protocol is suitable for oral or subcutaneous administration where an oil-based vehicle is appropriate.
Methodology:
-
Prepare a stock solution of this compound in DMSO. Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Combine with corn oil. In a sterile tube, add the required volume of the DMSO stock solution. To this, add the calculated volume of sterile corn oil. For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly. Vortex the mixture extensively to ensure a uniform and clear solution.
Signaling Pathways and Experimental Workflows
This compound-Induced Eryptosis and Hemolysis Signaling
Recent studies have shown that this compound can induce eryptosis (suicidal death of red blood cells) and hemolysis. This process is mediated by an increase in intracellular calcium (Ca²⁺) and the activation of the p38 mitogen-activated protein kinase (MAPK) and casein kinase 1α (CK1α) signaling pathways. Understanding this mechanism is crucial for assessing the potential hematological side effects of this compound in in-vivo studies.
Troubleshooting & Optimization
Oxyphyllacinol stability and storage conditions
This technical support center provides guidance on the stability and storage of Oxyphyllacinol, along with troubleshooting for common experimental issues. Due to a lack of specific published stability data for this compound under various conditions, this guide offers general recommendations based on supplier data and established principles for handling natural products. It also provides frameworks for researchers to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How long can I store this compound stock solutions?
The recommended storage periods for this compound stock solutions are outlined in the table below.[1] Adherence to these guidelines is crucial to ensure the integrity of the compound for experimental use.
Q3: Are there any general handling guidelines for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Protect solutions from light and store at the recommended temperature.4. For sensitive experiments, consider performing a quick purity check of the stock solution using a suitable analytical method like HPLC. |
| Precipitation in stock solution upon thawing | Exceeded solubility limit or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate.2. If precipitation persists, sonication may be used cautiously.3. Ensure vials are properly sealed to prevent solvent evaporation. |
| Loss of biological activity | Degradation of the compound. | 1. Review storage conditions and handling procedures.2. Prepare fresh solutions for each experiment.3. If degradation is suspected under experimental conditions (e.g., in cell culture media), a stability study under those specific conditions may be necessary. |
Stability and Storage Data
The following table summarizes the currently available storage recommendations for this compound stock solutions.
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols: Forced Degradation Studies
For researchers needing to understand the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products. The following is a general protocol outline.
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV or HPLC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution in a calibrated oven at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
Troubleshooting Oxyphyllacinol solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyphyllacinol. The following information addresses common challenges, with a focus on solubility issues, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a diarylheptanoid, a type of natural phenol, isolated from the fruit of Alpinia oxyphylla.[1][2] It is a white to off-white solid powder.[1][2] It has demonstrated various biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3]
Q2: I am having trouble dissolving this compound in aqueous solutions. Is it poorly soluble?
Yes, this compound is poorly soluble in aqueous solutions. To achieve a desirable concentration for in vitro and in vivo experiments, the use of organic solvents and co-solvent systems is necessary.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][2] A concentration of 100 mg/mL in DMSO can be achieved, though this may require ultrasonication to fully dissolve the compound.[1][2] It is also noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[1][2]
Q4: My this compound precipitated out of solution after dilution from a DMSO stock. How can I prevent this?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. To maintain solubility at working concentrations, co-solvent systems are highly recommended. These systems help to keep the compound in solution.
Q5: Are there established protocols for preparing soluble formulations of this compound for in vivo or in vitro use?
Yes, several co-solvent systems have been successfully used to prepare clear solutions of this compound at concentrations of ≥ 2.5 mg/mL.[1] These formulations are suitable for a range of experimental applications. The choice of formulation may depend on the specific experimental design and tolerability in the chosen model system.
Troubleshooting this compound Solubility
This section provides detailed protocols and data to overcome common solubility challenges encountered during experimentation with this compound.
Quantitative Solubility Data
The following table summarizes various solvent and co-solvent systems that can be used to effectively dissolve this compound.
| Solvent System Components | Achievable Concentration | Observations | Reference |
| DMSO | 100 mg/mL (318.05 mM) | Requires ultrasonication. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.95 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.95 mM) | Results in a clear solution. | [1] |
Experimental Protocols for Solubilization
Below are detailed step-by-step methodologies for preparing this compound solutions using the co-solvent systems mentioned above.
Protocol 1: PEG300 and Tween-80 Formulation
This protocol is suitable for creating a stock solution for subsequent dilution in aqueous media.
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to adjust the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
-
Protocol 2: SBE-β-CD Formulation
This protocol utilizes a cyclodextrin to enhance solubility.
-
Prepare a high-concentration stock solution of this compound in DMSO. For instance, a 25 mg/mL solution.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add it to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 2.5 mg/mL.
-
Protocol 3: Corn Oil Formulation
This protocol is suitable for oral gavage or other applications where an oil-based vehicle is appropriate.
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, 25 mg/mL.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add it to 900 µL of corn oil.
-
Mix thoroughly until the solution is homogeneous. The final concentration of this compound will be 2.5 mg/mL.
-
General Tips for Enhancing Solubility
If you continue to experience solubility issues, consider these general techniques for poorly soluble compounds:[4][5][6][7][8]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound, especially when preparing the initial DMSO stock.[1]
-
Gentle Warming: Gently warming the solution in a water bath (e.g., 37°C) can help to dissolve the compound. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: The solubility of phenolic compounds can sometimes be influenced by pH. However, the impact of pH on this compound solubility has not been extensively documented and should be empirically tested.
-
Particle Size Reduction: While not a direct solubilization technique, using a finely micronized powder of this compound can increase the surface area and improve the dissolution rate.[5][7]
Visualized Workflows and Pathways
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing soluble this compound solutions.
Simplified Signaling Pathway of this compound in Red Blood Cells
This compound has been shown to induce eryptosis (the suicidal death of red blood cells) through a signaling cascade involving calcium influx and the activation of p38 MAPK and Casein Kinase 1α (CK1α).
Caption: this compound-induced eryptosis signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
Optimizing dosage for Oxyphyllacinol in animal models
This guide provides technical support for researchers, scientists, and drug development professionals working with the novel mTOR inhibitor, Oxyphyllacinol. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and supporting data for dosage optimization in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental, potent, and selective small molecule inhibitor of the mechanistic Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It is a component of two distinct protein complexes, mTORC1 and mTORC2.[3][4] this compound targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 activity. Its anti-tumor effects are primarily due to the downstream inhibition of protein synthesis and cell cycle progression.[2][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vivo studies, this compound should be dissolved in a vehicle of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% sterile water. Stock solutions (100 mg/mL) can be prepared in DMSO for in vitro use. For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. Vehicle-formulated solutions should be prepared fresh daily.
Q3: Which animal models are suitable for testing this compound?
A3: Immunocompromised mouse models, such as NOD/SCID or NSG mice, are recommended for xenograft studies using human cancer cell lines. The choice of cell line should be based on known mTOR pathway activation. Syngeneic models in immunocompetent mice can also be used to investigate the effects of this compound on the tumor microenvironment.
Q4: What is a typical starting dose for a dose-range-finding study?
A4: Based on preliminary cell culture IC50 data and initial tolerability studies, a starting dose of 10 mg/kg administered daily by oral gavage is recommended. Dose escalation can proceed based on observed toxicity and efficacy.[6]
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Mortality
Q: We are observing significant weight loss (>15%), lethargy, and mortality at our planned therapeutic dose. What should we do?
A:
-
Immediate Action: Cease dosing in the affected cohort immediately. Provide supportive care to the animals, including hydration and nutritional support.
-
Verify Formulation: Ensure the this compound formulation was prepared correctly. Check calculations, solvent ratios, and the final concentration. Improper formulation can lead to precipitation or poor bioavailability, causing inconsistent exposure and potential toxicity.
-
Dose De-escalation: Reduce the dose by 50% in a new cohort of animals and carefully monitor for signs of toxicity. Perform a more gradual dose escalation (e.g., in 25% increments) to better define the Maximum Tolerated Dose (MTD).[7]
-
Review Administration Technique: Ensure proper oral gavage technique to prevent accidental administration into the lungs or esophageal injury, which can cause distress and mortality.
-
Assess Animal Health: Before starting a study, ensure all animals are healthy and properly acclimated. Underlying health issues can increase sensitivity to drug toxicity.
Issue 2: Lack of Efficacy at Expected Therapeutic Doses
Q: We are not observing significant tumor growth inhibition even at doses approaching the MTD. What are the possible reasons?
A:
-
Confirm Target Engagement: First, confirm that this compound is inhibiting the mTOR pathway in the tumor tissue. This can be done by collecting tumor samples at various time points after dosing and performing Western blot analysis for downstream markers like phosphorylated-S6 kinase (p-S6K) and phosphorylated-4E-BP1 (p-4E-BP1). A lack of reduction in these markers indicates a problem with drug exposure or activity.
-
Pharmacokinetic (PK) Analysis: Conduct a basic PK study to determine the concentration of this compound in the plasma and tumor tissue over time. It's possible the drug is not reaching the tumor at sufficient concentrations due to poor absorption, rapid metabolism, or poor penetration into the tumor tissue.
-
Re-evaluate the Xenograft Model: Confirm that the chosen cancer cell line is indeed sensitive to mTOR inhibition. Check for mutations in the PI3K/AKT/mTOR pathway that might confer resistance.[2][4] Consider testing this compound on a panel of cell lines in vitro to confirm sensitivity before proceeding with further in vivo experiments.
-
Dosing Schedule Optimization: The current dosing schedule (e.g., daily) may not be optimal. An intermittent dosing schedule (e.g., three times a week) might be better tolerated and allow for higher individual doses, potentially leading to better efficacy.
Data Presentation
Table 1: Representative Dose-Response Efficacy Data
Fictional data for a human NSCLC (NCI-H460) xenograft model in NOD/SCID mice over a 21-day study period.
| Dosage (Oral, Daily) | Average Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | +450% | 0% | +5% |
| 10 mg/kg | +225% | 50% | +2% |
| 25 mg/kg | +90% | 80% | -4% |
| 50 mg/kg | +27% | 94% | -11% |
| 75 mg/kg | +18% | 96% | -18% (Exceeded MTD) |
Table 2: Summary of Acute Toxicity Profile
Fictional data from a 7-day escalating dose study in healthy BALB/c mice.
| Dosage (Oral, Daily) | Key Clinical Observations | Serum ALT/AST Levels | Serum BUN/Creatinine |
| Vehicle Control | Normal | Baseline | Baseline |
| 25 mg/kg | Normal | No significant change | No significant change |
| 50 mg/kg | Mild lethargy | No significant change | No significant change |
| 75 mg/kg | Moderate lethargy, ruffled fur | ~1.5x increase | No significant change |
| 100 mg/kg | Severe lethargy, hunched posture | ~3x increase | ~1.2x increase |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
-
Materials: this compound powder, N-methyl-2-pyrrolidone (NMP), Solutol HS 15, sterile water, sterile conical tubes, vortex mixer.
-
Procedure (for a 10 mg/mL solution):
-
Weigh the required amount of this compound powder and place it in a sterile 15 mL conical tube.
-
Add NMP to constitute 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Vortex until the powder is fully dissolved.
-
Add Solutol HS 15 to constitute 15% of the final volume (e.g., 150 µL for a 1 mL final volume). Vortex thoroughly.
-
Add sterile water to reach the final desired volume (e.g., 800 µL for a 1 mL final volume).
-
Vortex vigorously for 1-2 minutes until a clear, homogenous solution is formed.
-
Prepare this formulation fresh each day before administration. Do not store.
-
Protocol 2: Murine Xenograft Model - Dose-Finding Study
-
Animal Model: Female NOD/SCID mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H460 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (administered orally, daily).
-
Group 2: this compound at 10 mg/kg (orally, daily).
-
Group 3: this compound at 25 mg/kg (orally, daily).
-
Group 4: this compound at 50 mg/kg (orally, daily).
-
Group 5: this compound at 75 mg/kg (orally, daily).
-
-
Administration: Administer the designated treatment by oral gavage daily for 21 consecutive days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoints: The study is concluded when tumors in the control group reach the maximum allowed size (~1500 mm³) or at the end of the 21-day treatment period. Euthanize animals if body weight loss exceeds 20% or if they show other signs of severe distress.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze body weight changes as a measure of toxicity.
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage in animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 4. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
Technical Support Center: Overcoming Resistance to Oxyphyllacinol in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Oxyphyllacinol. Our goal is to help you navigate and overcome challenges related to cancer cell resistance to this novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel plant-derived compound that has demonstrated potent anti-tumor effects. Its primary mechanism of action is the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway.[1] By downregulating Akt activation, this compound promotes the activity of pro-apoptotic proteins while suppressing anti-apoptotic factors like Bcl-2.[2][3]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance to chemotherapeutic agents over time through various mechanisms.[2] These can include the upregulation of drug efflux pumps, mutations in the drug's target protein, or the activation of alternative survival pathways.[4]
Q3: Are there known biomarkers for predicting sensitivity or resistance to this compound?
A3: As this compound is a novel compound, established biomarkers are still under investigation. However, based on its mechanism of action, the expression levels of key components of the PI3K/Akt pathway, such as PTEN and phosphorylated Akt, could serve as potential predictive markers. Additionally, high expression of drug efflux pumps like P-glycoprotein (P-gp) may indicate a higher likelihood of intrinsic or acquired resistance.
Q4: Can this compound be used in combination with other chemotherapeutic agents?
A4: Combination therapy is a promising strategy to enhance efficacy and overcome resistance.[4][5] Combining this compound with other anticancer agents that have different mechanisms of action could create synergistic effects and prevent the emergence of resistant clones. For example, pairing it with a drug that inhibits drug efflux pumps or targets a different survival pathway could be beneficial.
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in our cancer cell line.
-
Question: We have been culturing our cancer cell line with increasing concentrations of this compound to develop a resistant model. We are now observing a significant increase in the IC50 value compared to the parental cell line. How can we confirm the mechanism of resistance?
-
Answer: An increased IC50 value is a clear indicator of drug resistance. To elucidate the underlying mechanism, we recommend a multi-step approach:
-
Assess Drug Efflux: Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. Increased efflux of the dye in the resistant cells would suggest the involvement of ATP-binding cassette (ABC) transporters like P-gp.[2]
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of key proteins in the parental and resistant cell lines. Focus on proteins involved in drug metabolism (e.g., cytochrome P450 enzymes), drug efflux (e.g., P-gp, MRP1), and the target pathway (e.g., PI3K, Akt, Bcl-2).[6]
-
Gene Expression Analysis: Conduct quantitative PCR (qPCR) or RNA sequencing to identify changes in the expression of genes associated with drug resistance.
-
Issue 2: this compound is no longer inducing apoptosis in our treated cells.
-
Question: Our initial experiments showed that this compound effectively induces apoptosis. However, in our resistant cell line, we are not observing the same apoptotic response, even at higher concentrations. What could be the reason, and how can we investigate it?
-
Answer: The loss of apoptotic response is a common feature of chemoresistance.[7] This can be due to alterations in the apoptotic machinery. We suggest the following investigations:
-
Examine Apoptotic Proteins: Use Western blotting to check the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] An upregulation of anti-apoptotic proteins is a common resistance mechanism.
-
Assess Caspase Activity: Perform a caspase activity assay (e.g., for caspase-3, -8, -9) to determine if the apoptotic cascade is blocked.
-
Investigate Upstream Signaling: Analyze the activation status of survival pathways that can counteract apoptosis, such as the MAPK/ERK and JAK/STAT pathways.[1] Activation of these pathways can provide survival signals that override the pro-apoptotic effects of this compound.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | IC50 (µM) | Fold Resistance |
| MCF-7 | Parental (Sensitive) | 5.2 | 1 |
| MCF-7/OxyR | Resistant | 83.7 | 16.1 |
| A549 | Parental (Sensitive) | 8.9 | 1 |
| A549/OxyR | Resistant | 112.4 | 12.6 |
Table 2: Hypothetical Relative Protein Expression in Parental vs. Resistant Cells
| Protein | Cellular Function | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| P-gp (ABCB1) | Drug Efflux | 1.0 | 12.5 |
| p-Akt (Ser473) | Cell Survival | 0.8 | 3.2 |
| Bcl-2 | Anti-apoptotic | 1.2 | 5.8 |
| Bax | Pro-apoptotic | 2.5 | 0.9 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To analyze the expression of proteins related to drug resistance and apoptosis.
-
Methodology:
-
Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
3. Rhodamine 123 Efflux Assay
-
Objective: To assess the activity of drug efflux pumps like P-glycoprotein.
-
Methodology:
-
Harvest parental and resistant cells and resuspend them in a buffer (e.g., HBSS) at a concentration of 1x10^6 cells/mL.
-
Incubate the cells with the fluorescent substrate Rhodamine 123 (e.g., at 1 µM) for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells to remove the extracellular dye.
-
Resuspend the cells in a fresh buffer and incubate for another 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux.
-
Visualizations
References
- 1. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Oxyphyllacinol Pre-Clinical Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyphyllacinol (OPC) in pre-clinical settings. The information is based on published pre-clinical findings and is intended to assist in addressing specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant hemolysis in our in-vitro red blood cell (RBC) assays when using this compound. Is this a known side effect?
A1: Yes, hemolysis is a documented side effect of this compound at certain concentrations. A pre-clinical study on human red blood cells reported that OPC caused significant hemolysis at a concentration of 100 μM. This was accompanied by elevations in hemolytic markers such as lactate dehydrogenase (LDH) and aspartate transaminase (AST). If you are observing hemolysis, it is crucial to quantify it using a standardized hemolysis assay.
Q2: Our research involves evaluating the anticancer properties of this compound, but we are concerned about potential hematological side effects. What specific effects on red blood cells have been reported?
A2: Pre-clinical investigations have shown that this compound can induce eryptosis, which is a form of programmed cell death in red blood cells, akin to apoptosis in nucleated cells. This process is characterized by phosphatidylserine (PS) translocation to the outer membrane of the RBCs. In addition to eryptosis, studies have noted that OPC can deplete hemoglobin content, increase the mean corpuscular volume, and lead to the appearance of fragmented RBCs.
Q3: We have detected increased intracellular calcium levels in our cell models after treatment with this compound. What is the significance of this finding?
A3: Increased intracellular Ca2+ is a key event in the mechanism of this compound-induced eryptosis. This influx of calcium is an upstream event that triggers a signaling cascade leading to red blood cell death. Monitoring intracellular calcium can therefore serve as an early indicator of OPC-induced cellular stress in relevant cell types.
Q4: How can we mitigate the hemolytic and eryptotic effects of this compound in our experiments to better study its primary mechanism of action?
A4: The hemolytic effects of this compound have been shown to be linked to the p38 MAPK and casein kinase 1α (CK1α) signaling pathways. The study by Alfhili & Alsughayyir (2025) demonstrated that OPC-induced hemolysis was significantly inhibited by the p38 MAPK inhibitor SB203580 and the CK1α inhibitor D4476. Utilizing these or similar inhibitors in your experimental setup could help to isolate the primary effects of this compound from its hematological side effects.
Data Summary: Hematological Side Effects of this compound
The following table summarizes the quantitative data from a pre-clinical study on human red blood cells exposed to this compound for 24 hours.
| Parameter | This compound Concentration | Observation |
| Hemolysis | 100 μM | Significant increase |
| Lactate Dehydrogenase | 100 μM | Significant elevation |
| Aspartate Transaminase | 100 μM | Significant elevation |
| Phosphatidylserine (PS) Translocation | 10-100 μM | Significant increase (measured by Annexin-V-FITC fluorescence) |
| Intracellular Ca2+ | 10-100 μM | Significant increase (measured by Fluo4 fluorescence) |
| Oxidative Stress | 10-100 μM | No significant increase (measured by H2DCFDA fluorescence) |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the side effects of this compound.
1. Hemolysis Assay
-
Objective: To quantify the amount of hemoglobin released from red blood cells due to treatment with this compound.
-
Methodology:
-
Prepare a suspension of human red blood cells (RBCs).
-
Expose the RBCs to various concentrations of this compound (e.g., 10-100 μM) for 24 hours at 37°C. Include a positive control (e.g., Triton X-100) and a negative control (vehicle).
-
After incubation, centrifuge the samples to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Corroborate findings by measuring the activity of lactate dehydrogenase (LDH) and aspartate transaminase (AST) in the supernatant using commercially available kits.
-
2. Eryptosis Assay (Flow Cytometry)
-
Objective: To detect and quantify key markers of eryptosis, including phosphatidylserine (PS) externalization and intracellular calcium levels.
-
Methodology:
-
Treat RBCs with this compound as described in the hemolysis assay.
-
To measure PS translocation, stain the cells with Annexin-V-FITC in a suitable binding buffer.
-
To measure intracellular Ca2+, load the cells with a calcium-sensitive dye such as Fluo4/AM.
-
To assess oxidative stress, incubate the cells with H2DCFDA.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells positive for Annexin-V-FITC and the mean fluorescence intensity for Fluo4 and DCF to determine the levels of PS translocation, intracellular calcium, and oxidative stress, respectively.
-
Visualized Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced hemolysis and eryptosis in red blood cells.
Caption: this compound-induced eryptosis signaling cascade in red blood cells.
Technical Support Center: Purity Analysis of Synthetic Oxyphyllacinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of synthetic Oxyphyllacinol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable purity level for synthetic this compound for in vitro and in vivo studies?
For initial biological screening and in vitro assays, a purity of ≥95% is generally recommended to ensure that the observed biological activity is attributable to this compound and not to impurities.[1] For more advanced studies, such as those involving animal models or preclinical development, a higher purity of ≥98% is often required.
Q2: Which analytical techniques are most suitable for determining the purity of synthetic this compound?
The most common and reliable methods for purity analysis of synthetic small molecules like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).[2][3] A combination of these techniques provides a comprehensive purity profile.
Q3: How can I identify potential impurities in my synthetic this compound sample?
Impurities in synthetic compounds can arise from starting materials, byproducts of the synthesis, or degradation products.[4] LC-MS is a powerful tool for identifying impurities by providing the mass-to-charge ratio (m/z) of co-eluting peaks with the main compound. Comparing the fragmentation pattern of the impurity with that of this compound can help in its structural elucidation.
Q4: What are common sources of error in purity analysis?
Common mistakes include inadequate sample preparation, using inappropriate analytical methods, and the use of non-certified reagents or standards.[2] It is crucial to ensure proper homogenization of the sample, accurate weighing, and the use of clean containers to avoid contamination.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a different column chemistry or add an ion-pairing agent to the mobile phase. |
| Inconsistent retention times in HPLC. | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Ensure proper mixing and degassing of the mobile phase.- Replace the column if it has exceeded its recommended lifetime or number of injections. |
| Low signal intensity in LC-MS. | - Poor ionization of this compound.- Ion suppression from matrix components.- Incorrect mass spectrometer settings. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Dilute the sample or use a more effective sample preparation method to remove interfering substances.- Perform a tuning of the mass spectrometer for the specific m/z of this compound. |
| Presence of unexpected peaks in the chromatogram. | - Contamination from solvents, glassware, or the autosampler.- Sample degradation.- Presence of isomers. | - Analyze a blank injection of the solvent to identify contaminant peaks.- Ensure proper storage of the sample and use fresh solvents.- Employ a higher resolution column or a different chromatographic method to separate isomers. |
| Discrepancy between purity values from different analytical methods (e.g., HPLC vs. qNMR). | - Different methods detect different types of impurities.- Presence of non-UV active impurities (not detected by HPLC-UV).- Inaccurate integration of peaks. | - This is expected, as different methods have different selectivities. qNMR is often considered a more "absolute" method as it does not rely on the chromophoric properties of the impurities.[3]- Use a universal detector like a Charged Aerosol Detector (CAD) with HPLC or rely on qNMR for a more accurate assessment.- Review the integration parameters to ensure all impurity peaks are correctly quantified. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of synthetic this compound. Optimization may be required based on the specific instrumentation and impurity profile.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), 0.1% (v/v)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of synthetic this compound and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification and confirmation of the molecular weight of synthetic this compound and potential impurities.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
Reagents:
-
Same as HPLC protocol.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC Conditions: Use the same chromatographic conditions as the HPLC method.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative
-
Mass Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Confirm the molecular weight of the main peak corresponding to this compound. Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their identity.
Purity Assessment by Quantitative NMR (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a compound without the need for a reference standard of the impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthetic this compound sample.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Identify a well-resolved signal for this compound and a signal for the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Presentation
Table 1: Representative Purity Analysis Data for a Batch of Synthetic this compound
| Analytical Method | Parameter | Result |
| HPLC-UV (280 nm) | Purity (Area %) | 98.5% |
| Retention Time | 12.3 min | |
| LC-MS | [M+H]⁺ | Observed: 329.17, Calculated: 329.17 |
| Major Impurity [M+H]⁺ | 313.18 | |
| qNMR (400 MHz) | Purity (w/w %) | 98.2% |
Visualizations
Caption: Experimental workflow for the purification and purity analysis of synthetic this compound.
Caption: Proposed signaling pathway of this compound leading to eryptosis.
References
- 1. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils [mdpi.com]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Preventing degradation of Oxyphyllacinol in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Oxyphyllacinol in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a bioactive diarylheptanoid, specifically 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanol, isolated from the fruit of Alpinia oxyphylla. As a phenolic compound with a secondary alcohol, it is susceptible to chemical degradation, which can impact its therapeutic efficacy and lead to the formation of impurities. Understanding and controlling its stability in solution is crucial for accurate experimental results and the development of stable pharmaceutical formulations.
Q2: What are the primary factors that can cause this compound to degrade in solution?
The degradation of this compound in solution is primarily influenced by:
-
pH: Like many phenolic compounds, this compound is more stable in acidic conditions and is prone to degradation in neutral to alkaline solutions.
-
Oxidation: The phenolic hydroxyl group and the secondary alcohol are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or oxidizing agents.
-
Light Exposure (Photodegradation): Exposure to UV or even visible light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
-
Enzymatic Degradation: In non-sterile or biological media, enzymes like polyphenol oxidases can contribute to degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation. It is recommended to aliquot the stock solution into single-use volumes.[1]
Q4: I am observing a color change in my this compound solution. What could be the cause?
A color change, often to a yellowish or brownish hue, is a common indicator of the degradation of phenolic compounds. This is typically due to the formation of oxidized products, such as quinones, which can subsequently polymerize to form colored compounds. This process can be accelerated by exposure to light, oxygen, or alkaline pH.
Q5: My experimental results are inconsistent. Could degradation of this compound be a factor?
Yes, inconsistent results are a potential consequence of this compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in biological or chemical assays. It is advisable to prepare fresh working solutions from a properly stored stock solution for each experiment. For in vivo studies, it is recommended to prepare the working solution on the day of use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency/Activity | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh working solutions from a new aliquot of frozen stock solution for each experiment. 2. Verify storage conditions (temperature, light protection). 3. Perform a stability study under your experimental conditions (see Experimental Protocols section). |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of degradation products. | 1. Characterize the new peaks to identify potential degradation products. 2. Conduct a forced degradation study to intentionally generate and identify degradation products (see Experimental Protocols section). 3. Optimize solution conditions (e.g., lower pH, add antioxidants) to minimize degradation. |
| Precipitation of Compound in Solution | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent system is appropriate for the desired concentration. 2. For aqueous solutions, consider the use of co-solvents like DMSO or PEG300, but be mindful of their potential impact on your experimental system. 3. Prepare solutions fresh and use them promptly. |
| Discoloration of Solution | Oxidation of the phenolic group. | 1. Protect the solution from light at all times. 2. Prepare solutions in deoxygenated solvents and consider working under an inert atmosphere. 3. Add an antioxidant, such as ascorbic acid (at a low concentration, e.g., 0.1%), to the solution if compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Sample Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the degradation products using LC-MS by analyzing their mass-to-charge ratios and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate and quantify this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or MS in full scan and fragmentation modes.
Visualizations
Proposed Degradation Pathways of this compound
Based on the chemical structure of this compound and the known reactivity of similar phenolic and diarylheptanoid compounds, the following degradation pathways are proposed.
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Oxyphyllacinol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Oxyphyllacinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a diarylheptanoid, a type of natural product, isolated from the capsular fruit of Alpinia oxyphylla. It has demonstrated potential as an anticancer agent. Research has also explored its effects on red blood cells, highlighting the need for further safety assessments.
Q2: What are the primary methods for producing this compound?
A2: this compound can be obtained through direct extraction and purification from Alpinia oxyphylla fruits or via total chemical synthesis.[1][2] A concise six-step total synthesis has been developed for large-scale production.[1][3]
Q3: What is the reported yield for the large-scale synthesis of this compound?
A3: A six-step total synthesis method has been reported to achieve an overall yield of 46%.[1][3]
Q4: What are the known biological signaling pathways affected by this compound?
A4: this compound has been shown to stimulate hemolysis and eryptosis (a form of red blood cell death) by impacting the p38 MAPK/CK1α signaling axis and increasing intracellular Ca2+.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Total Synthesis | - Incomplete reactions at any of the six steps. | - Carefully monitor reaction conditions (temperature, time, stoichiometry).- Ensure purity of starting materials and reagents. |
| - Suboptimal reaction conditions. | - Refer to the detailed experimental protocol for optimal conditions.[1] | |
| - Degradation of intermediates or final product. | - Handle sensitive compounds under inert atmosphere if necessary.- Minimize exposure to light and extreme temperatures. | |
| Difficulty in Purification | - Presence of closely related impurities (e.g., yakuchinone A, yakuchinone B).[1] | - Employ high-performance liquid chromatography (HPLC) for purification.[4]- Consider alternative chromatographic techniques like high-speed counter-current chromatography.[2] |
| - Co-elution with other compounds from natural extract. | - Optimize the mobile phase and stationary phase for better separation. | |
| Poor Reproducibility | - Variation in quality of reagents or starting materials. | - Source high-purity, well-characterized starting materials.- Perform quality control checks on all reagents. |
| - Inconsistent reaction conditions. | - Strictly adhere to the established protocol.[1]- Use calibrated equipment for accurate measurements. | |
| Product Instability | - Oxidation or degradation of the diarylheptanoid structure. | - Store the purified this compound under an inert atmosphere at low temperatures.- Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Total Synthesis of this compound
A concise and efficient six-step total synthesis for this compound has been developed, achieving a 46% overall yield. The process is designed for large-scale production and avoids column chromatography for purification.[1][3] For the detailed step-by-step synthetic route and reaction conditions, researchers should refer to the primary literature by Shi, X., et al. (2022).[1][3]
Extraction and Purification from Alpinia oxyphylla
-
Extraction: The dried fruits of Alpinia oxyphylla can be subjected to microwave-assisted extraction to obtain a crude extract containing this compound and other bioactive compounds.[5]
-
Purification: The crude extract can be purified using high-speed counter-current chromatography or preparative high-performance liquid chromatography (HPLC) to isolate this compound.[2][4]
Visualizations
Signaling Pathway of this compound in Red Blood Cells
Caption: Signaling pathway of this compound-induced eryptosis.
Experimental Workflow for this compound Production
Caption: General workflow for this compound production.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Concise and efficient total synthesis of this compound, yakuchio...: Ingenta Connect [ingentaconnect.com]
- 4. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Oxyphyllacinol Experiments: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Oxyphyllacinol. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a potential anti-cancer agent and are observing significant red blood cell lysis in our in vitro assays. Is this a known effect?
A1: Yes, this is a documented effect. While investigating its anti-tumor properties, researchers should be aware that this compound can induce hemolysis and eryptosis (a form of red blood cell death) in human red blood cells (RBCs), particularly at higher concentrations. One study found that significant hemolysis occurred at a concentration of 100 μM of this compound. This suggests that the observed RBC lysis is likely a direct pharmacological effect of the compound and not necessarily a result of experimental error.
Q2: Our experiments are showing an increase in intracellular calcium levels in red blood cells upon treatment with this compound. What is the significance of this?
A2: The increase in intracellular Ca2+ is a key indicator of eryptosis, a process of programmed cell death in erythrocytes that is analogous to apoptosis in nucleated cells. This compound has been shown to significantly increase intracellular Ca2+ levels, which is a critical step in the signaling cascade leading to eryptosis. This influx of calcium contributes to the series of events that culminate in red blood cell death.
Q3: We are investigating the anti-inflammatory properties of this compound and are seeing inconsistent results in our nitric oxide (NO) assays. What could be causing this variability?
A3: Variability in anti-inflammatory assays can stem from several factors. Compounds from Alpinia oxyphylla, the plant source of this compound, are known to have anti-inflammatory properties.[1][2] However, the specific effects can be cell-type and concentration-dependent. Inconsistent results in NO assays could be due to factors such as cell passage number, variability in the lipopolysaccharide (LPS) used for stimulation, or the specific concentration of this compound being tested.[3] It is also possible that this compound's effects on NO production are modest or require specific conditions to be observed consistently.
Q4: We are studying the neuroprotective effects of this compound and have observed modulation of the Akt signaling pathway. Is this consistent with existing data?
A4: Yes, modulation of the Akt signaling pathway is consistent with research on related compounds from Alpinia oxyphylla. For instance, Oxyphylla A, another compound from the same plant, has been shown to activate the PKA/Akt/mTOR signaling pathway, which is involved in neuroprotection.[4] Extracts from Alpinia oxyphylla have also been found to inhibit tau hyperphosphorylation through the PI3K/Akt pathway in models of Alzheimer's disease.[1][5] Therefore, observing effects on the Akt pathway during neuroprotection studies with this compound is expected.
Troubleshooting Guide
Issue 1: Unexpected Hemolysis in Cytotoxicity Assays
-
Symptom: When testing this compound on cancer cell lines, you observe a reddish tinge in the supernatant, and your cell viability assays show a decrease in viability even in control wells containing only red blood cells.
-
Possible Cause: this compound directly induces hemolysis and eryptosis in red blood cells.
-
Troubleshooting Steps:
-
Confirm Hemolysis: Measure lactate dehydrogenase (LDH) and aspartate transaminase (AST) levels in your culture supernatant. Elevated levels of these enzymes are indicative of cell lysis.
-
Dose-Response Analysis: Perform a dose-response curve with this compound on isolated red blood cells to determine the concentration at which hemolysis occurs. Significant hemolysis has been reported at 100 μM.
-
Pathway Inhibition: To confirm the mechanism, you can co-incubate the cells with inhibitors of the p38 MAPK (e.g., SB203580) or casein kinase 1α (e.g., D4476). Inhibition of these pathways has been shown to reduce this compound-induced hemolysis.
-
Issue 2: High Variability in Anti-Inflammatory Assay Results
-
Symptom: Replicate experiments measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production by this compound yield inconsistent results.
-
Possible Cause: Experimental variability can be high in these types of assays.[6] The effect of this compound may also be dependent on the specific inflammatory signaling pathway being activated. While some phytochemicals show clear inhibition of the NF-κB pathway, the effects can be subtle.[7][8]
-
Troubleshooting Steps:
-
Standardize Reagents: Ensure the same lot and preparation of LPS are used across all experiments.
-
Cell Line Maintenance: Use cells within a narrow passage number range, as cellular responses can change with prolonged culture.
-
Assay Controls: Include a known inhibitor of the NF-κB pathway as a positive control to ensure the assay is performing as expected.
-
Alternative Endpoints: In addition to NO, measure the expression of other inflammatory mediators such as TNF-α, IL-6, and COX-2 to get a broader picture of the anti-inflammatory effects.[8]
-
Data Summary
Table 1: Hemolytic and Eryptotic Effects of this compound on Human Red Blood Cells
| Parameter | Control | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) |
| Hemolysis (%) | ~0 | Not specified | Not specified | Significant increase |
| LDH Release | Baseline | Not specified | Not specified | Significant increase |
| AST Release | Baseline | Not specified | Not specified | Significant increase |
| Annexin-V-FITC Fluorescence | Baseline | Significant increase | Significant increase | Significant increase |
| Fluo4 (Intracellular Ca2+) Fluorescence | Baseline | Significant increase | Significant increase | Significant increase |
| DCF (Oxidative Stress) Fluorescence | Baseline | No significant change | No significant change | No significant change |
Data synthesized from Alfhili & Alsughayyir (2025).
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hemolysis
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human whole blood in tubes containing an anticoagulant. Centrifuge to pellet the RBCs and wash three times with phosphate-buffered saline (PBS). Resuspend the RBCs to the desired concentration in a suitable buffer.
-
Treatment: Incubate the RBC suspension with varying concentrations of this compound (e.g., 10-100 μM) or vehicle control for 24 hours at 37°C.
-
Measurement of Hemolysis: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 450 nm).
-
Measurement of LDH and AST: Use commercially available kits to measure the activity of lactate dehydrogenase (LDH) and aspartate transaminase (AST) in the supernatant as markers of cell lysis, following the manufacturer's instructions.
Protocol 2: Flow Cytometry Analysis of Eryptosis
-
RBC Preparation and Treatment: Prepare and treat RBCs with this compound as described in Protocol 1.
-
Phosphatidylserine (PS) Translocation: Stain the treated RBCs with Annexin-V-FITC in a binding buffer according to the manufacturer's protocol. Analyze the fluorescence by flow cytometry to quantify the exposure of PS on the outer membrane.
-
Intracellular Calcium Measurement: Load the RBCs with a calcium-sensitive dye such as Fluo4/AM prior to treatment with this compound. Analyze the fluorescence by flow cytometry to measure changes in intracellular Ca2+ levels.
-
Oxidative Stress Assessment: Incubate the RBCs with H2DCFDA to measure the generation of reactive oxygen species (ROS). Analyze the fluorescence by flow cytometry.
Visualizations
Caption: this compound-induced eryptosis and hemolysis signaling pathway.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. Targets and mechanisms of Alpinia oxyphylla Miquel fruits in treating neurodegenerative dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Screening of Anti-Inflammatory Compounds from the Leaves of Actinidia arguta (Hardy Kiwi) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxyphylla A Promotes Degradation of α-Synuclein for Neuroprotection via Activation of Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targets and mechanisms of Alpinia oxyphylla Miquel fruits in treating neurodegenerative dementia [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Oxyphyllacinol and Yakuchinone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent diarylheptanoids isolated from the fruit of Alpinia oxyphylla: Oxyphyllacinol and Yakuchinone A. The information presented herein is curated from experimental data to facilitate objective evaluation for research and drug development purposes.
Overview of Biological Activities
This compound and Yakuchinone A, both major constituents of Alpinia oxyphylla, exhibit a range of biological effects.[1] While both compounds have demonstrated potential as antitumor agents, their reported activities and mechanistic pathways show notable differences. Yakuchinone A is more extensively characterized for its anti-inflammatory, antioxidant, and broad-spectrum anticancer effects.[2][3] In contrast, the current body of research on this compound primarily highlights its unique pro-eryptotic and hemolytic activities, alongside its antitumor potential.
Cytotoxic Activity
A direct comparison of the cytotoxic effects of (3S)-oxyphyllacinol and Yakuchinone A was conducted on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
Table 1: Cytotoxicity of this compound and Yakuchinone A against Human Cancer Cell Lines
| Compound | SK-MEL-2 (Melanoma) IC50 (µM) | A375P (Melanoma) IC50 (µM) | B16-F10 (Melanoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colorectal Cancer) IC50 (µM) |
| (3S)-Oxyphyllacinol | >100 | >100 | >100 | >100 | >100 | >100 |
| Yakuchinone A | 21.71 | 14.75 | 21.71 | 11.50 | 26.07 | 11.96 |
Data sourced from a study on the microbial transformation of Yakuchinone A.
Based on this data, Yakuchinone A demonstrates significant cytotoxic activity against a range of cancer cell lines, whereas (3S)-oxyphyllacinol shows minimal to no cytotoxicity at the concentrations tested.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (SK-MEL-2, A375P, B16-F10, MDA-MB-231, A549, and HCT116) were seeded in 96-well plates at a density of 3 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or Yakuchinone A and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (2.5 mg/mL) was added to each well, and the plates were incubated for another 3 hours.
-
Formazan Solubilization: The supernatant was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 540 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Anti-inflammatory Activity
Yakuchinone A has been shown to possess significant anti-inflammatory properties. It inhibits the expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Furthermore, it has been reported to suppress the production of tumor necrosis factor-alpha (TNF-α).[2] Mechanistically, these effects are attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Experimental Protocol: Measurement of Inflammatory Mediators
The anti-inflammatory effects of Yakuchinone A are typically evaluated by measuring the production of inflammatory mediators in cell-based assays.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis for COX-2 and iNOS: The expression levels of COX-2 and iNOS proteins in cell lysates are determined by Western blotting using specific antibodies.
Antioxidant Activity
Yakuchinone A has demonstrated antioxidant properties in various in vitro assays. However, specific IC50 values from standardized antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for Yakuchinone A are not consistently reported across the literature.
Similarly, while the extract of Alpinia oxyphylla, which contains this compound, is known for its antioxidant effects, quantitative data on the antioxidant capacity of purified this compound is currently lacking.
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
The antioxidant activity of compounds can be quantified using the following standard assays:
-
DPPH Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength.
-
ABTS Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of a compound to scavenge this radical is measured by the reduction in absorbance.
Unique Biological Activity of this compound: Eryptosis and Hemolysis
A significant body of research on this compound has focused on its effects on human red blood cells (RBCs). Studies have shown that this compound induces eryptosis, a form of programmed cell death in erythrocytes, and hemolysis. This activity is mediated through the p38 mitogen-activated protein kinase (p38 MAPK) and casein kinase 1α (CK1α) signaling pathway.
Experimental Protocol: Eryptosis and Hemolysis Assays
The pro-eryptotic and hemolytic effects of this compound are investigated using the following methods:
-
Hemolysis Assay: RBCs are incubated with different concentrations of this compound. The amount of hemoglobin released into the supernatant due to cell lysis is measured spectrophotometrically.
-
Flow Cytometry for Eryptosis Markers:
-
Phosphatidylserine (PS) Exposure: Annexin V-FITC staining is used to detect the externalization of PS, a key marker of eryptosis.
-
Intracellular Calcium: Fluo-4/AM staining is used to measure changes in intracellular calcium levels.
-
Cell Volume: Forward scatter analysis is used to assess changes in cell size.
-
Signaling Pathways
The distinct biological activities of Yakuchinone A and this compound are governed by different signaling pathways.
Yakuchinone A: Anti-inflammatory Signaling
Yakuchinone A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. By blocking this pathway, Yakuchinone A effectively downregulates the inflammatory response.
This compound: Eryptosis Signaling
This compound induces eryptosis in red blood cells by activating the p38 MAPK and CK1α signaling cascade. This leads to an increase in intracellular calcium, which in turn activates scramblases and other downstream effectors, resulting in phosphatidylserine externalization and eventual cell death.
Summary and Conclusion
This compound and Yakuchinone A, while structurally related diarylheptanoids from the same plant source, exhibit distinct profiles of biological activity. Yakuchinone A demonstrates potent and broad-spectrum cytotoxic activity against various cancer cell lines and possesses well-documented anti-inflammatory properties mediated by the NF-κB pathway. In contrast, the currently available data for this compound suggests it is significantly less cytotoxic to the tested cancer cells but has a unique ability to induce eryptosis and hemolysis in red blood cells through the p38 MAPK/CK1α signaling pathway.
Further research is warranted to fully elucidate the quantitative anti-inflammatory and antioxidant capacities of this compound to enable a more comprehensive comparison with Yakuchinone A. The distinct mechanisms of action of these two compounds suggest they may have different therapeutic applications, with Yakuchinone A showing promise as a conventional anticancer and anti-inflammatory agent, while this compound's effects on red blood cells may open avenues for research in other pathological contexts, though its hemolytic activity raises safety considerations that require further investigation.
References
A Comparative Analysis of Oxyphyllacinol and Other Diarylheptanoids: Efficacy and Mechanisms of Action
In the landscape of natural product research, diarylheptanoids have emerged as a significant class of compounds, exhibiting a wide array of biological activities. This guide provides a comparative overview of the efficacy of Oxyphyllacinol, a diarylheptanoid found in the fruits of Alpinia oxyphylla, with other notable diarylheptanoids. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Look at Efficacy
Direct comparative studies on the cytotoxic efficacy of this compound against cancer cell lines alongside other diarylheptanoids are limited in the currently available literature. However, substantial data exists for various diarylheptanoids, including curcumin and its derivatives, as well as compounds isolated from Alpinia officinarum and Zingiber officinale. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a benchmark for the cytotoxic potential of these compounds against several human cancer cell lines.
| Diarylheptanoid | Cell Line | IC50 (µM) | Reference |
| Diacetyldemethoxycurcumin (AC2) | MCF-7 (Breast Cancer) | 6.7 | [1] |
| DU-145 (Prostate Cancer) | 20.4 | [1] | |
| NCI-H460 (Lung Cancer) | 18.3 | [1] | |
| Triacetyldemethylcurcumin (AC5) | MCF-7 (Breast Cancer) | 3.6 | [1] |
| DU-145 (Prostate Cancer) | 16.3 | [1] | |
| NCI-H460 (Lung Cancer) | 10.7 | [1] | |
| Compound 6 (from Z. officinale) | A549 (Lung Cancer) | 10.53 | [2] |
| HepG2 (Liver Cancer) | 12.35 | [2] | |
| HeLa (Cervical Cancer) | 6.69 | [2] | |
| MDA-MB-231 (Breast Cancer) | 13.81 | [2] | |
| HCT116 (Colon Cancer) | 9.74 | [2] | |
| Compound 16 (from Z. officinale) | A549 (Lung Cancer) | 15.21 | [2] |
| HepG2 (Liver Cancer) | 18.92 | [2] | |
| HeLa (Cervical Cancer) | 11.46 | [2] | |
| MDA-MB-231 (Breast Cancer) | 20.33 | [2] | |
| HCT116 (Colon Cancer) | 13.57 | [2] | |
| Compound 17 (from Z. officinale) | A549 (Lung Cancer) | 22.84 | [2] |
| HepG2 (Liver Cancer) | 33.46 | [2] | |
| HeLa (Cervical Cancer) | 20.17 | [2] | |
| MDA-MB-231 (Breast Cancer) | 28.65 | [2] | |
| HCT116 (Colon Cancer) | 19.28 | [2] | |
| Compound 18 (from Z. officinale) | A549 (Lung Cancer) | 14.76 | [2] |
| HepG2 (Liver Cancer) | 17.51 | [2] | |
| HeLa (Cervical Cancer) | 9.82 | [2] | |
| MDA-MB-231 (Breast Cancer) | 19.47 | [2] | |
| HCT116 (Colon Cancer) | 12.63 | [2] | |
| Compound 19 (from Z. officinale) | A549 (Lung Cancer) | 25.19 | [2] |
| HepG2 (Liver Cancer) | 29.84 | [2] | |
| HeLa (Cervical Cancer) | 18.55 | [2] | |
| MDA-MB-231 (Breast Cancer) | 31.02 | [2] | |
| HCT116 (Colon Cancer) | 21.37 | [2] |
While direct cytotoxic comparisons are lacking for this compound, its distinct biological activities in other areas, such as neuroprotection and effects on red blood cells, have been investigated.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, this section outlines the methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The diarylheptanoid compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Transfection: A suitable cell line (e.g., HEK293T or C2C12) is co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of the diarylheptanoid for 1 hour.
-
NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a specific duration (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated, untreated control.
Western Blot Analysis for Signaling Pathway Components
-
Cell Treatment and Lysis: Cells are treated with the diarylheptanoid and/or a signaling pathway activator. After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, p65, etc.) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Diarylheptanoids exert their biological effects through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways associated with this compound and other diarylheptanoids.
This compound-Induced Eryptosis Signaling Pathway
Caption: this compound triggers eryptosis in red blood cells via a Ca2+-p38 MAPK-CK1α signaling cascade.
Neuroprotective Signaling Pathway of this compound
Caption: this compound promotes neuroprotection by activating the PKA/Akt/mTOR pathway, leading to PSMB8 upregulation.
General Diarylheptanoid Anti-inflammatory Signaling Pathway
Caption: Many diarylheptanoids exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical experimental workflow for determining the cytotoxic activity of diarylheptanoids using the MTT assay.
References
Unveiling the Neuroprotective Potential of Oxyphyllacinol: A Comparative In Vivo Analysis
For Immediate Release
A comprehensive review of in vivo studies highlights the neuroprotective efficacy of Oxyphyllacinol, a key bioactive compound derived from Alpinia oxyphylla, in preclinical models of Parkinson's and Alzheimer's diseases. This guide provides a comparative analysis of this compound against two other well-researched natural compounds, Curcumin and Resveratrol, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.
Executive Summary
This compound and its closely related compound, Oxyphylla A, have demonstrated significant neuroprotective effects in rodent models of major neurodegenerative diseases. In a transgenic mouse model of Parkinson's disease expressing the human A53T α-synuclein mutation, Oxyphylla A treatment led to a notable improvement in motor coordination and a reduction in the accumulation of pathological α-synuclein in the brain. Similarly, in the senescence-accelerated mouse prone 8 (SAMP8) model of Alzheimer's disease, Oxyphylla A administration ameliorated cognitive deficits and reduced the burden of amyloid-beta plaques.
This guide presents a side-by-side comparison of these findings with the neuroprotective effects of Curcumin in a Parkinson's disease model and Resveratrol in an Alzheimer's disease model. The data is summarized in clear, comparative tables, and detailed experimental protocols are provided to support the reproducibility of these findings. Furthermore, signaling pathways implicated in the neuroprotective actions of this compound are visualized using Graphviz diagrams.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the key quantitative data from in vivo studies on this compound (represented by its active form, Oxyphylla A), Curcumin, and Resveratrol in rodent models of Parkinson's and Alzheimer's diseases.
Parkinson's Disease Models: Oxyphylla A vs. Curcumin
| Parameter | Oxyphylla A (A53T α-synuclein Transgenic Mice) | Curcumin (MPTP-induced Mice) |
| Behavioral Outcome (Rotarod Test) | Increased latency to fall compared to vehicle-treated A53T mice.[1] | Increased latency to fall compared to MPTP-treated mice. |
| Neuropathology (α-synuclein) | Reduced accumulation of both Triton-soluble and Triton-insoluble α-synuclein in the brain.[1] | Not applicable (MPTP model does not primarily feature α-synucleinopathy). |
| Neuropathology (TH-positive neurons) | Protected against the loss of dopaminergic neurons in the substantia nigra.[1] | Attenuated the loss of TH-positive neurons in the substantia nigra. |
| Mechanism of Action | Promotes α-synuclein degradation via activation of the PKA/Akt/mTOR signaling pathway and the ubiquitin-proteasome system.[1][2] | Reduces oxidative stress and neuroinflammation. |
Alzheimer's Disease Models: Oxyphylla A vs. Resveratrol
| Parameter | Oxyphylla A (SAMP8 Mice) | Resveratrol (SAMP8 Mice) |
| Cognitive Outcome (Morris Water Maze) | Reduced escape latency compared to vehicle-treated SAMP8 mice.[3][4] | Improved performance in the object recognition test.[5][6][7][8] |
| Neuropathology (Amyloid-beta) | Decreased levels of amyloid precursor protein (APP), Aβ1-40, and Aβ1-42 in the hippocampus and cortex.[3][4] | Reduced amyloid burden.[5][6][7][8] |
| Mechanism of Action | Exerts antioxidative effects through the Akt/GSK3β and Nrf2-Keap1-HO-1 pathways.[3][4][9] | Activates AMPK and SIRT1 pathways.[5][6][7][8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate experimental replication and further research.
Animal Models and Drug Administration
-
Oxyphylla A (A53T α-synuclein Transgenic Mice): Ten-month-old homozygous female A53T human α-synuclein transgenic mice received daily oral gavage of Oxyphylla A (30 mg/kg) or vehicle (olive oil) for 4 weeks.[1]
-
Oxyphylla A (SAMP8 Mice): SAMP8 mice were administered Oxyphylla A (10 and 20 mg/kg) via oral gavage once daily for 6 weeks.[4]
-
Curcumin (MPTP-induced Mice): Male C57BL/6 mice were treated with MPTP (20 mg/kg, i.p.) daily for 7 days. Curcumin (50, 100, and 200 mg/kg, p.o.) was administered for three weeks.
-
Resveratrol (SAMP8 Mice): SAMP8 mice were fed a diet supplemented with Resveratrol (0.1%) for a specified duration.[5]
Behavioral Assessments
-
Rotarod Test: Mice were placed on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod was recorded. Three trials were conducted with an inter-trial interval.
-
Morris Water Maze: A circular pool was filled with opaque water. A hidden platform was submerged beneath the water surface. Mice were trained to find the platform from different starting positions. Escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed) were measured.
Neuropathological Analysis
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): Brain sections were stained with an antibody against TH to visualize dopaminergic neurons in the substantia nigra. The number of TH-positive neurons was quantified using stereological methods.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-beta: Brain homogenates were used to measure the levels of Aβ1-40 and Aβ1-42 using specific ELISA kits.
-
Western Blot for α-synuclein: Protein extracts from brain tissue were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with an antibody specific for α-synuclein to detect its expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo neuroprotection studies.
References
- 1. Oxyphylla A Promotes Degradation of α-Synuclein for Neuroprotection via Activation of Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyphylla A Promotes Degradation of α-Synuclein for Neuroprotection via Activation of Immunoproteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyphylla A ameliorates cognitive deficits and alleviates neuropathology via the Akt-GSK3β and Nrf2-Keap1-HO-1 pathways in vitro and in vivo murine models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyphylla A ameliorates cognitive deficits and alleviates neuropathology via the Akt-GSK3β and Nrf2-Keap1-HO-1 pathways in vitro and in vivo murine models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary resveratrol prevents Alzheimer's markers and increases life span in SAMP8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary resveratrol prevents Alzheimer’s markers and increases life span in SAMP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichgcp.net [ichgcp.net]
- 9. researchgate.net [researchgate.net]
The Evolving Landscape of Oxyphyllacinol and its Congeners: A Comparative Review of Biological Activities
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of Oxyphyllacinol and its related naturally occurring diarylheptanoids. This guide summarizes the current understanding of their biological activities, with a focus on anti-inflammatory, antioxidant, and cytotoxic properties, and provides detailed experimental methodologies to support further research.
This compound, a prominent diarylheptanoid found in the fruit of Alpinia oxyphylla, has garnered attention for its potential therapeutic applications, including its antitumor effects. While extensive SAR studies on a wide range of synthetic this compound analogs are not yet publicly available, research on other diarylheptanoids isolated from Alpinia oxyphylla provides valuable insights into the structural features governing their biological activities.
This guide aims to consolidate the existing data on these natural analogs, offering a comparative analysis to inform future drug discovery and development efforts.
Comparative Biological Activity of Diarylheptanoids from Alpinia oxyphylla
The biological activities of this compound and other related diarylheptanoids are summarized in the table below. These compounds, extracted from Alpinia oxyphylla, exhibit a range of effects, with variations in potency that can be attributed to their structural differences.
| Compound | Biological Activity | Assay | Results (IC50/EC50) | Source |
| This compound | Hemolytic Activity | Photometric assay | Significant at 100 μM | |
| Eryptotic Activity | Flow cytometry (Annexin-V-FITC) | Significant increase | ||
| Diarylheptanoid 2 | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | 33.65 μmol·L⁻¹ | [1] |
| Diarylheptanoid 4 | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | 9.88 μmol·L⁻¹ | [1] |
| Diarylheptanoid 1 | Antioxidant | DPPH Assay | Potent | [2][3] |
| Diarylheptanoid 2 | Antioxidant | DPPH Assay | Potent | [2][3] |
| Yakuchinone A | Antioxidant | DPPH Assay | Potent | [2][3] |
| Diarylheptanoid 7 | Tyrosinase Inhibition | Spectrophotometry | IC50 < Kojic Acid | [4] |
| Diarylheptanoid 8 | Tyrosinase Inhibition | Spectrophotometry | IC50 < Kojic Acid | [4] |
Insights into the Structure-Activity Relationship
Analysis of the currently available data on diarylheptanoids from Alpinia oxyphylla suggests preliminary structure-activity relationships:
-
Hydroxyl and Methoxyl Group Substitution: The presence and position of hydroxyl and methoxyl groups on the aromatic rings appear to significantly influence the biological activity. For instance, studies on tyrosinase inhibition suggest that additional hydroxyl or methoxyl groups on the aromatic ring can markedly enhance bioactivity.[4]
-
Aliphatic Chain Modifications: While the substituents on the aliphatic chain between the two benzene rings seem to have a minimal impact on tyrosinase inhibitory activity, their role in other biological effects warrants further investigation.[4]
Experimental Protocols
To facilitate reproducibility and further investigation, detailed experimental protocols for the key assays cited in this guide are provided below.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce NO production, and the plates are incubated for 24 hours.
-
Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance is read at 540 nm.
-
Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
-
Preparation: A fresh solution of DPPH in methanol is prepared.
-
Reaction: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Tyrosinase Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.
-
Enzyme Addition: Mushroom tyrosinase is added to initiate the reaction.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm.
-
Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined. Kojic acid is often used as a positive control.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound-induced eryptosis and hemolysis in human red blood cells.
Caption: Workflow for assessing the inhibition of nitric oxide production in RAW264.7 macrophages.
Future Directions
The preliminary data on this compound and its related diarylheptanoids from Alpinia oxyphylla are promising. However, to fully elucidate the structure-activity relationships, further research is imperative. The total synthesis of this compound has been achieved, paving the way for the generation of a library of synthetic analogs.[5] Systematic modifications of the core structure, including alterations in the length and saturation of the heptane chain, as well as variations in the number and position of functional groups on the phenyl rings, will be crucial for identifying the key determinants of biological activity. Such studies will undoubtedly accelerate the development of novel therapeutic agents based on the this compound scaffold.
References
- 1. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of Oxyphyllacinol Extraction Techniques: A Guide for Researchers
For Immediate Release
A comprehensive guide comparing various extraction techniques for Oxyphyllacinol, a promising bioactive diarylheptanoid, has been developed for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of common extraction methodologies, quantitative data on their performance, and insights into the compound's signaling pathways.
This compound, a major diarylheptanoid found in the fruits of Alpinia oxyphylla, has garnered significant interest for its potential therapeutic properties. Efficiently extracting this compound is a critical first step in research and development. This guide compares five common extraction techniques: Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Reflux Extraction.
Comparative Performance of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. While direct comparative studies for this compound are limited, data from optimized individual extraction studies and the general principles of these techniques allow for a comprehensive comparison.
| Extraction Technique | Principle | Typical Solvent | Temperature | Time | This compound Yield (Qualitative) | Purity (Qualitative) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and release cellular contents. | Ethanol, Methanol | Room Temperature | 24-72 hours | Low to Moderate | Low to Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for thorough extraction. | Ethanol, Hexane | Boiling point of solvent | 6-24 hours | Moderate to High | Moderate | Efficient for exhaustive extraction, requires less solvent than maceration. | Time-consuming, potential for thermal degradation of compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | 40-60°C | 20-60 minutes | High | Moderate to High | Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds. | Specialized equipment required, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | 70% Ethanol-water | 80°C | 8 minutes | High | High | Very fast, high efficiency, reduced solvent and energy consumption. | Specialized equipment required, potential for localized overheating. |
| Reflux Extraction | Boiling a solvent with the plant material and condensing the vapor back into the mixture. | 70% Ethanol-water | 60°C | 30 minutes | High | High | Efficient, relatively simple setup. | Requires heating, potential for thermal degradation if not controlled. |
Quantitative Data from Optimized Studies:
| Optimized Technique | Plant Material | Solvent | Solvent:Solid Ratio | Temperature | Time | Reported Yield of this compound |
| Reflux Extraction [1] | Alpinia oxyphylla fruit powder | 70% Ethanol-water | 20:1 (mL/g) | 60°C | 30 min | Highest among nine tested compounds (specific value not stated) |
| Microwave-Assisted Extraction (MAE) [2][3] | Alpinia oxyphylla fruit powder | Not specified, likely ethanol or methanol | 30:1 (mL/g) | 80°C | 8 min | Part of a successful multi-component analysis |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Maceration
Objective: To extract this compound using a simple soaking method.
Materials:
-
Dried and powdered Alpinia oxyphylla fruit
-
Ethanol (95%)
-
Erlenmeyer flask
-
Shaker (optional)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Alpinia oxyphylla fruit and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Seal the flask and place it on a shaker at room temperature for 48 hours. If a shaker is not available, swirl the flask manually several times a day.
-
After 48 hours, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Soxhlet Extraction
Objective: To perform a continuous and exhaustive extraction of this compound.
Materials:
-
Dried and powdered Alpinia oxyphylla fruit
-
Ethanol (95%)
-
Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Alpinia oxyphylla fruit and place it inside a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with 150 mL of 95% ethanol.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the extractor, immersing the sample.
-
Continue the extraction for 8-12 hours, or until the solvent in the extractor becomes colorless.
-
Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
Ultrasonic-Assisted Extraction (UAE)
Objective: To utilize ultrasonic waves for the efficient extraction of this compound.
Materials:
-
Dried and powdered Alpinia oxyphylla fruit
-
Methanol
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Alpinia oxyphylla fruit and place it in a 250 mL beaker.
-
Add 100 mL of methanol to the beaker.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
Objective: To employ microwave energy for the rapid extraction of this compound.
Materials:
-
Dried and powdered Alpinia oxyphylla fruit
-
70% Ethanol-water
-
Microwave extraction vessel
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 g of powdered Alpinia oxyphylla fruit and place it in a microwave extraction vessel.
-
Add 30 mL of 70% ethanol-water to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 300 W and the temperature to 80°C.
-
Extract for 8 minutes.
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract and concentrate it using a rotary evaporator.
Reflux Extraction
Objective: To extract this compound using a heated solvent under reflux conditions.[1]
Materials:
-
Dried and powdered Alpinia oxyphylla fruit
-
70% Ethanol-water
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Alpinia oxyphylla fruit and place it in a 500 mL round-bottom flask.
-
Add 200 mL of 70% ethanol-water to the flask.
-
Attach a condenser to the flask and place it on a heating mantle.
-
Heat the mixture to 60°C and maintain it at this temperature for 30 minutes under reflux.
-
After 30 minutes, turn off the heat and allow the mixture to cool.
-
Filter the cooled mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator.
Signaling Pathway of this compound-Induced Eryptosis
Recent studies have shown that this compound can induce eryptosis, a form of programmed cell death in red blood cells, as well as hemolysis. This process is initiated by an increase in intracellular calcium (Ca2+) concentration. The subsequent signaling cascade involves the activation of p38 mitogen-activated protein kinase (MAPK) and casein kinase 1α (CK1α). Inhibition of these kinases has been shown to ameliorate this compound-induced hemolysis.
Caption: this compound-induced eryptosis signaling pathway in red blood cells.
Experimental Workflow for Extraction and Analysis
The general workflow for the extraction and subsequent analysis of this compound from Alpinia oxyphylla is outlined below.
Caption: General experimental workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid extraction and determination of 25 bioactive constituents in Alpinia oxyphylla using microwave extraction with ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Antitumor Properties of Oxyphyllacinol: A Review of Currently Available Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of the in-vivo efficacy of novel compounds is paramount. This guide addresses the current landscape of in-vivo validation for the antitumor properties of Oxyphyllacinol, a diarylheptanoid derived from the medicinal plant Alpinia oxyphylla.
Initial investigations have identified this compound as a compound with potential anticancer activities. However, a thorough review of published scientific literature reveals a significant gap in the in-vivo validation of these properties.
A recent study titled "this compound reprograms red cell lifespan through calcium and p38 MAPK/CK1α signaling axis" confirms that this compound is considered a major antitumor diarylheptanoid. The research focuses on the compound's effects on human red blood cells, highlighting its hemolytic and eryptotic properties, which are important considerations for its safety profile as a potential therapeutic agent. Despite acknowledging its antitumor potential, the paper explicitly states that "no reports on this compound (OPC), a major antitumor diarylheptanoid in the plant′s capsular fruit, have been published to date." This underscores the nascent stage of research into this specific compound's in-vivo anticancer effects.
While direct in-vivo studies on this compound are not currently available, research on other diarylheptanoids from the same plant, Alpinia oxyphylla, offers promising insights into the potential of this class of compounds. For instance, yakuchinone A and yakuchinone B, which are structurally related to this compound, have demonstrated antitumor promotional activity in a mouse skin tumor model.[1] This suggests that compounds from Alpinia oxyphylla possess biological activities relevant to cancer treatment.
At present, there is no publicly available in-vivo data to validate the antitumor properties of this compound. The scientific community has acknowledged its potential, but the necessary preclinical studies in animal models to demonstrate efficacy and safety for cancer treatment have not yet been published.
Alternative Focus for a Comparative Guide:
Given the lack of in-vivo data for this compound, a comparative guide could instead focus on a well-researched natural compound with established in-vivo antitumor properties, such as Paclitaxel or other compounds mentioned in the broader search for antitumor agents. Such a guide would include:
-
Comparative Efficacy Data: Tables summarizing tumor growth inhibition, survival rates, and other key metrics from in-vivo studies.
-
Detailed Experimental Protocols: Methodologies for xenograft or other in-vivo models used in the cited studies.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and the experimental designs.
This approach would provide a valuable resource for researchers by demonstrating the requested format and content with readily available scientific data, while acknowledging the current research gap for this compound. Further research is clearly warranted to investigate the in-vivo antitumor potential of this compound and determine its viability as a future cancer therapeutic.
References
A Comparative Analysis of Oxyphyllacinol and Synthetic Antioxidants
In the continuous pursuit of effective and safe antioxidants for pharmaceutical and nutraceutical applications, both natural and synthetic compounds are rigorously evaluated. This guide provides a detailed comparison of the antioxidant properties of oxyphyllacinol, a prominent diarylheptanoid from Alpinia oxyphylla, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox. This comparison is supported by experimental data from various in vitro antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often determined by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a key metric for this evaluation. The following tables summarize the IC50 values for this compound's major source components and synthetic antioxidants from DPPH and ABTS radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Source(s) |
| Epicatechin¹ | 2.53 ± 0.15 | ~8.72 | [1] |
| Procyanidin B-2¹ | 12.00 ± 0.12 | ~20.75 | [1] |
| Vitamin C (Ascorbic Acid) | 6.20 ± 0.41 | ~35.20 | [1] |
| Butylated Hydroxytoluene (BHT) | 11 | ~50.00 | [2] |
| Butylated Hydroxyanisole (BHA) | 5.2 | ~28.85 | [2] |
¹Major antioxidant components of Alpinia oxyphylla extract, the natural source of this compound.
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Source(s) |
| Epicatechin¹ | 2.53 ± 0.03 | ~8.72 | [1] |
| Procyanidin B-2¹ | 14.72 ± 0.25 | ~25.46 | [1] |
| Trolox | 31.61 ± 0.60 | ~126.28 | [1] |
¹Major antioxidant components of Alpinia oxyphylla extract, the natural source of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the DPPH and ABTS assays used to evaluate the antioxidant capacities presented above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[3]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[3]
-
Reaction Mixture: A specific volume of the test sample (at various concentrations) is mixed with a fixed volume of the DPPH working solution. A control is prepared using the solvent instead of the test sample.[4]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[4][6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. This reaction is monitored by the reduction in absorbance.[7]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left in the dark at room temperature for 12-16 hours before use.[7][8]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Reaction Mixture: A small volume of the test sample (at various concentrations) is added to a larger volume of the ABTS•+ working solution.[8]
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).[9]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay, and the IC50 value is determined. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11][12]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and synthetic antioxidants are mediated through distinct cellular signaling pathways.
This compound and the Nrf2/ARE Pathway
Extracts from Alpinia oxyphylla, the source of this compound, have been shown to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. Evaluating the Antioxidant Properties of the Leaves and Stems of Alpinia oxyphylla In Vitro and Its Growth-Promoting, Muscle Composition Change, and Antioxidative Stress Function on Juvenile Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 12. japer.in [japer.in]
- 13. Anti-proliferative activity of A. Oxyphylla and its bioactive constituent nootkatone in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxyphyllacinol and Yakuchinone B: Bioactive Diarylheptanoids from Alpinia oxyphylla
For Researchers, Scientists, and Drug Development Professionals
Oxyphyllacinol and yakuchinone B, two prominent diarylheptanoids isolated from the fruit of Alpinia oxyphylla, have garnered significant interest within the scientific community for their diverse pharmacological activities. Both compounds share a common origin and structural similarities, yet subtle differences in their chemical makeup may lead to distinct biological effects. This guide provides a comprehensive head-to-head comparison of this compound and yakuchinone B, summarizing their physicochemical properties and reported biological activities with a focus on anti-inflammatory, antioxidant, and cytotoxic effects. While direct comparative studies with quantitative IC50 values under identical experimental conditions are limited in the current literature, this guide synthesizes available data to offer a valuable resource for researchers.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound and yakuchinone B is crucial for their application in experimental settings. The following table summarizes their key properties.
| Property | This compound | Yakuchinone B |
| Source | Fruit of Alpinia oxyphylla Miq.[1] | Seeds of Alpinia oxyphylla[2][3] |
| Chemical Structure | 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanol[4] | (1E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one[5][6] |
| Molecular Formula | C20H26O3[4] | C20H22O3[5][7] |
| Molecular Weight | 314.43 g/mol [4] | 310.39 g/mol [7] |
Biological Activity: A Comparative Overview
Both this compound and yakuchinone B have been reported to possess a range of biological activities. The subsequent sections and tables provide a summary of their known effects. It is important to note that the lack of direct comparative studies necessitates a cautious interpretation of their relative potencies.
Anti-inflammatory Activity
This compound and yakuchinone B have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Inhibited NO production and downregulated iNOS and COX-2. | [4] |
| Yakuchinone B | Nitric Oxide (NO) Production | LPS-stimulated macrophages | Derivatives have been synthesized to enhance anti-inflammatory activity by inhibiting NO production. | [3] |
| Yakuchinone B | COX-2 and iNOS Expression | Phorbol ester-treated mouse skin | Down-regulated COX-2 and iNOS expression through suppression of NF-κB activation. | [8] |
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using various in vitro assays.
| Compound | Assay | Key Findings | Reference |
| This compound | Not specified | Enhanced antioxidant enzyme activity and suppressed ROS generation in PC12 neuronal cells. | [4] |
| Yakuchinone B | DPPH radical scavenging | Derivatives of yakuchinone B have shown free radical scavenging capabilities. | [2] |
Cytotoxicity
The cytotoxic effects of these diarylheptanoids against various cancer cell lines have been investigated.
| Compound | Cell Line | IC50 Value | Reference |
| (3S)-Oxyphyllacinol (metabolite of Yakuchinone A) | Melanoma, breast, lung, and colorectal cancer cell lines | Varied, with a related compound showing IC50 values from 6.09 to 9.74 μM against melanoma. | |
| Yakuchinone B | Not specified | Exhibits anticancer properties. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or yakuchinone B). After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Antioxidant Assay: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: 100 µL of various concentrations of the test compounds are mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language).
Conclusion
References
- 1. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mouse skin tumor promotion by anti-inflammatory diarylheptanoids derived from Alpinia oxyphylla Miquel (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Oxyphyllacinol
Disclaimer: As "Oxyphyllacinol" is a substance for which no public safety and disposal information is available, it must be treated as a novel or uncharacterized chemical. The following guidelines are based on established best practices for the disposal of unknown or hazardous research chemicals. Always consult with your institution's Environmental Health & Safety (EHS) department before proceeding.[1][2][3] The responsibility for characterizing and identifying waste rests with the generator.[2][4]
This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals.
Immediate Safety & Handling
Before disposal, ensure all personnel handling this compound are familiar with its potential hazards. Given its use in drug development, it should be assumed to be biologically active and potentially toxic.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste.[5] This includes, at a minimum:
-
Safety glasses or goggles
-
Lab coat
-
Gloves (chemically resistant, type to be determined by solvents used)
-
Closed-toe shoes
For procedures that may generate dust or aerosols, a respirator may be required.[5]
Spill Management
In case of a spill, immediately alert personnel in the area. Absorbent materials used to clean spills must be collected and disposed of as hazardous waste.[6] Follow your laboratory's specific spill response procedure. If a spill is unmanageable, contact your institution's EHS for assistance.[7]
Waste Characterization
Proper disposal is contingent on correctly identifying the hazards associated with the waste. For a novel compound like this compound, this involves a "hazardous waste determination" process.[4][8] The waste is considered hazardous if it exhibits any of the characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][8][9]
Hypothetical Hazard Profile for this compound
For the purposes of this guide, we will assume this compound waste has the following profile based on typical compounds in early-stage drug development.
| Property | Assumed Value/Characteristic | Disposal Implication |
| Physical State | Solid Powder | Requires careful handling to avoid dust inhalation. |
| pH | Not Applicable (Solid) | Corrosivity test needed if dissolved in aqueous solution. |
| Flash Point | > 140°F / 60°C | Not considered ignitable.[1][8] |
| Reactivity | Stable under normal conditions. | Not considered reactive.[8] |
| Toxicity | Unknown, assumed to be biologically active. | Must be managed as toxic waste.[8] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol). | Solvent waste will be considered hazardous.[10] |
Experimental Protocol: Waste Characterization
If the properties of this compound are completely unknown, your EHS department must be contacted.[1][2] They will assist in testing to determine its hazardous properties.[2] This typically involves analyzing for the four key hazardous characteristics.[9]
Step-by-Step Disposal Procedures
Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[1][11] All hazardous waste must be disposed of through your institution's EHS-coordinated hazardous waste collection program.[7][11]
Step 1: Waste Segregation
At the point of generation, separate this compound waste streams.[12] Do not mix incompatible waste types.[2][13]
-
Solid this compound Waste: Collect pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels) in a designated, sealed container.[14][15]
-
Liquid this compound Waste: Collect solutions containing this compound (e.g., from experiments, stock solutions) in a separate, appropriate liquid waste container.[14] Chlorinated and non-chlorinated solvents must be kept separate.[15]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[16]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, leak-proof, and compatible with the waste.[2][7] For liquid waste, leave at least one inch of headspace to allow for expansion.[2] Plastic is often preferred.[1]
-
Labeling: This is a critical step for safety and compliance.[1]
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[17]
-
Clearly list all chemical constituents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[7]
-
Write "this compound" and any other components on the label. If the material is unknown, it must be labeled as "unknown" with any available information about its potential hazards.[1][2]
-
Indicate the date when waste was first added to the container.[11]
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation.[1][2][7] This could be a designated area on a benchtop or within a chemical fume hood.[16]
-
Storage Conditions:
-
Keep waste containers closed at all times, except when adding waste.[1][7] Do not leave a funnel in the container.[7]
-
Use secondary containment (e.g., plastic trays) for all liquid chemical waste containers.[18]
-
Segregate incompatible wastes within the SAA. For example, store acids and bases separately.[2][16]
-
-
Accumulation Limits: Do not exceed the maximum volume limits for your SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[1][18]
Step 4: Requesting Waste Pickup
Once a waste container is full, or if you are approaching the storage time limit (often 12 months for partially filled containers), you must arrange for its removal.[1][2]
-
Submit a chemical waste collection request form to your institution's EHS department.[11][19]
-
Provide accurate information on the request form to ensure safe handling and transport.[19]
-
EHS will then collect the waste for final, compliant disposal, which may involve incineration or other specialized treatments.[10][15]
Disposal of "Empty" Containers
A container that held this compound is not considered empty until all contents have been removed.
-
Non-Acutely Toxic: If the compound is determined not to be acutely toxic, the empty container can be disposed of as regular trash after all waste has been poured out, and the label has been defaced.[11]
-
Acutely Toxic: If the compound is acutely toxic (P-listed), the container must be triple-rinsed with a suitable solvent.[11][13] The rinsate (the rinse liquid) must be collected and disposed of as hazardous waste.[11][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 4. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 5. gmpsop.com [gmpsop.com]
- 6. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 7. research.columbia.edu [research.columbia.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. alfachemic.com [alfachemic.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. vumc.org [vumc.org]
- 12. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. essex.ac.uk [essex.ac.uk]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. Chemical Waste – EHS [ehs.mit.edu]
- 19. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
Personal protective equipment for handling Oxyphyllacinol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of Oxyphyllacinol, a diarylheptanoid compound isolated from Alpinia oxyphylla. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of research outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and safety measures.
| Equipment/Measure | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact, which may cause irritation or allergic reactions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or when generating aerosols. | Minimizes inhalation of dust or aerosols. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and operational efficiency.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
Consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.
Preparation and Use
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use only designated and properly calibrated equipment (e.g., balances, pipettes).
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
Spill Management
In the event of a spill, follow the established cleanup protocol immediately. The primary goal is to contain and clean the spill safely without creating additional hazards.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: In Vitro Analysis of this compound-Induced Eryptosis
This protocol is based on a study investigating the effects of this compound on human red blood cells.
Objective: To determine the hemolytic and eryptotic properties of this compound in human red blood cells (RBCs).
Materials:
-
This compound
-
Human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Annexin-V-FITC
-
Fluo-4/AM
-
H2DCFDA
-
Flow cytometer
-
Photometric assay equipment
Methodology:
-
RBC Preparation: Isolate human RBCs from whole blood by centrifugation and wash three times with PBS.
-
Treatment: Resuspend the RBCs in PBS and expose them to varying concentrations of this compound (e.g., 10-100 μM) for 24 hours at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Hemolysis Assessment: After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific for hemoglobin to quantify hemolysis.
-
Eryptosis Detection (Flow Cytometry):
-
Phosphatidylserine (PS) Translocation: Stain the treated RBCs with Annexin-V-FITC and analyze by flow cytometry to detect PS exposure on the outer membrane, a marker of eryptosis.
-
Intracellular Calcium: Load the RBCs with Fluo-4/AM, a calcium indicator, and measure the fluorescence intensity by flow cytometry to assess changes in intracellular calcium levels.
-
Oxidative Stress: Incubate the RBCs with H2DCFDA, a probe for reactive oxygen species (ROS), and analyze by flow cytometry to measure oxidative stress.
-
-
Data Analysis: Quantify the percentage of Annexin-V-positive cells and the mean fluorescence intensity for Fluo-4 and H2DCFDA. Compare the results from the this compound-treated groups to the control group using appropriate statistical methods.
Visualizing Workflows and Pathways
Spill Cleanup Workflow
The following diagram outlines the step-by-step procedure for managing an this compound spill.
Signaling Pathway in Eryptosis
This diagram illustrates the proposed signaling pathway by which this compound induces eryptosis in red blood cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
